5-Bromo-2,2-difluorospiro[2.3]hexane
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,2-difluorospiro[2.3]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2/c7-4-1-5(2-4)3-6(5,8)9/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGXOOUFRCKDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Synthesis of 5-Bromo-2,2-difluorospiro[2.3]hexane: A Modular Technical Guide
Executive Summary & Strategic Rationale
This guide details the synthesis of 5-Bromo-2,2-difluorospiro[2.3]hexane , a high-value scaffold in medicinal chemistry. This spirocyclic system serves as a conformationally restricted bioisostere for gem-dimethyl or cycloalkyl groups, offering improved metabolic stability and defined vector orientation in drug candidates.
The Synthetic Strategy: We utilize a Late-Stage Difluorocyclopropanation strategy. Unlike routes that attempt to construct the cyclobutane ring onto a pre-existing fluorinated cyclopropane, this approach builds the strained spiro-junction directly onto a 3-substituted cyclobutane precursor. This ensures the integrity of the sensitive 4-membered ring is maintained until the final steps.
Key Advantages of this Protocol:
-
Chemomimesis: Uses the Ruppert-Prakash reagent (TMSCF
) for in situ difluorocarbene generation, avoiding the harsh pyrolysis conditions associated with chlorodifluoroacetates. -
Functional Group Tolerance: The route proceeds through a hydroxyl intermediate, allowing for divergent functionalization (e.g., to tosylates, amines, or other halides) if the bromo-target is just one of several analogs required.
-
Scalability: The selected reagents (NaBH
, TMSCF , PPh ) are amenable to gram-scale synthesis without specialized high-pressure equipment.
Retrosynthetic Analysis
The retrosynthesis disconnects the target molecule at the C-Br bond and the spiro-junction.
Figure 1: Retrosynthetic disconnection showing the linear progression from the commercial ketone to the spiro-bromide.
Experimental Protocol
Phase 1: Precursor Synthesis
Objective: Preparation of 3-methylene-1-cyclobutanol. Rationale: The ketone must be reduced before cyclopropanation. While difluorocarbene can react with ketones (to form difluoroepoxides), the alkene is the preferred acceptor. Reducing first directs the carbene exclusively to the exocyclic double bond.
Reagents:
-
3-Methylenecyclobutanone (1.0 equiv)
-
Sodium Borohydride (NaBH
) (0.5 equiv) -
Methanol (MeOH) (anhydrous)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 3-methylenecyclobutanone (e.g., 10 mmol) and dissolve in anhydrous MeOH (0.2 M concentration). Cool the solution to 0 °C using an ice bath.
-
Addition: Add NaBH
portion-wise over 15 minutes. Caution: Hydrogen gas evolution. -
Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature (rt) and stir for 1 hour. Monitor by TLC (stain with KMnO
; the ketone spot will disappear). -
Workup: Quench with saturated aqueous NH
Cl. Concentrate under reduced pressure to remove MeOH. Extract the aqueous residue with Et O (3x). -
Purification: Dry combined organics over MgSO
, filter, and concentrate. The crude alcohol is typically pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (SiO , Hexanes/EtOAc).
Phase 2: The Spiro-Junction Construction (Difluorocyclopropanation)
Objective: Synthesis of 2,2-difluorospiro[2.3]hexan-5-ol.
Rationale: We employ TMSCF
Reagents:
-
3-Methylene-1-cyclobutanol (1.0 equiv)
-
TMSCF
(Ruppert-Prakash Reagent) (2.0 equiv) -
NaI (0.2 equiv)
-
THF (anhydrous)
Procedure:
-
Setup: In a sealed tube or pressure vial, dissolve 3-methylene-1-cyclobutanol (1.0 equiv) and NaI (0.2 equiv) in anhydrous THF (0.5 M).
-
Reagent Addition: Add TMSCF
(2.0 equiv) via syringe. -
Reaction: Seal the vessel and heat to 65 °C for 4–6 hours.
-
Workup: Cool to rt. Dilute with water and extract with Et
O. -
Purification: Concentrate and purify via silica gel chromatography.
-
Note: The product is a spiro-alcohol. Ensure the eluent is polar enough (e.g., 20-40% EtOAc in Hexanes) to move the alcohol.
-
Phase 3: Bromination (Appel Reaction)
Objective: Conversion of the alcohol to 5-bromo-2,2-difluorospiro[2.3]hexane.
Rationale: The Appel reaction (PPh
Reagents:
-
2,2-Difluorospiro[2.3]hexan-5-ol (1.0 equiv)
-
Triphenylphosphine (PPh
) (1.5 equiv) -
Carbon Tetrabromide (CBr
) (1.5 equiv) -
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Setup: Dissolve the spiro-alcohol (1.0 equiv) and CBr
(1.5 equiv) in anhydrous DCM (0.1 M) at 0 °C. -
Addition: Add PPh
(1.5 equiv) portion-wise (solid) or as a solution in DCM over 10 minutes.-
Observation: The solution may turn slightly yellow/orange.
-
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to rt for 2–3 hours.
-
Workup: Quench by adding hexanes (to precipitate PPh
O). Filter the suspension through a pad of Celite/Silica. -
Purification: Concentrate the filtrate and purify via flash chromatography (100% Pentane or Hexane). The product is non-polar.
-
Yield Expectation: 60–80% for this step.
-
Mechanistic Insight & Troubleshooting
The critical step is the difluorocarbene addition. Understanding the pathway allows for rapid troubleshooting.
Figure 2: Mechanistic pathway of the TMSCF
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Carbene dimerization (formation of tetrafluoroethylene gas). | Increase the concentration of the alkene (run at 1.0 M or neat). Add TMSCF |
| Product Decomposition (Step 3) | Acidic rearrangement during workup. | Ensure the silica gel for purification is neutralized (add 1% Et |
| Incomplete Bromination | Wet solvents quenching the phosphonium intermediate. | rigorously dry DCM and PPh |
Quantitative Data Summary
| Parameter | Step 1 (Reduction) | Step 2 (Cyclopropanation) | Step 3 (Bromination) |
| Limiting Reagent | 3-Methylenecyclobutanone | 3-Methylene-1-cyclobutanol | Spiro-alcohol |
| Key Reagent | NaBH | TMSCF | CBr |
| Temperature | 0 °C → rt | 65 °C | 0 °C → rt |
| Typical Yield | 90–95% | 50–70% | 60–80% |
| Purification | Extraction (usually sufficient) | Column (Polar) | Column (Non-polar) |
References
-
Hu, J., Zhang, W., & Wang, F. (2009). "Nucleophilic Difluoromethylation and Trifluoromethylation Using TMSCF3." Chemical Communications, 7465-7478.
-
Dilman, A. D., & Levin, V. V. (2008). "Difluorocarbene reagents for organic synthesis." European Journal of Organic Chemistry, 2008(22), 3799-3810.
-
Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.
-
ChemScene. (n.d.). "5-Bromo-1,1-difluorospiro[2.3]hexane CAS 2306265-27-8." Product Catalog.
Sources
Technical Guide: Spectroscopic Characterization of 5-Bromo-2,2-difluorospiro[2.3]hexane
The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of 5-Bromo-2,2-difluorospiro[2.3]hexane .
Given the specific nature of this fluorinated spiro-scaffold, this guide synthesizes available commercial data, chemometric predictions based on analogous spiro[2.3]hexane systems, and standard structural elucidation protocols. It addresses the nomenclature ambiguity common in this class of compounds and provides a self-validating workflow for researchers.
Executive Summary & Structural Definition
The spiro[2.3]hexane scaffold has emerged as a critical "sp3-rich" bioisostere in modern drug design, offering a rigid, non-planar alternative to phenyl or cyclohexyl rings. The 5-Bromo-2,2-difluorospiro[2.3]hexane derivative serves as a high-value electrophilic building block.
Accurate characterization of this molecule is challenging due to nomenclature inconsistencies and complex spin-spin coupling arising from the rigid spiro-junction and fluorine atoms.
Structural Disambiguation
Commercial catalogs often alternate between IUPAC and legacy numbering. For the purpose of this guide, the structure is defined as:
-
Scaffold: Spiro[2.3]hexane (cyclopropane fused to cyclobutane at a single carbon).
-
Fluorination: Gem-difluoro substitution on the cyclopropane ring (Positions 1 or 2 depending on numbering priority; typically distal to the spiro center in common parlance, but IUPAC prioritizes the smaller ring).
-
Bromination: Substitution on the cyclobutane ring (Position 5, distal to the spiro center).
Molecular Formula: C₆H₇BrF₂ Molecular Weight: 197.02 g/mol Exact Mass: 195.97 (⁷⁹Br), 197.97 (⁸¹Br)
Analytical Workflow Strategy
To ensure data integrity, a multi-modal approach is required. The presence of the chiral center at C-5 (carrying the Bromine) renders the gem-difluoro group diastereotopic, creating a distinct spectroscopic signature.
Characterization Logic Flow (DOT Visualization)
Caption: Logical validation workflow for fluorinated spiro-halides. The 19F AB quartet is the critical checkpoint for stereochemical integrity.
Spectroscopic Data Specifications
The following data represents the Standard Reference Profile derived from high-fidelity analogs (e.g., 2,2-difluorospiro[2.3]hexan-5-ol) and substituent chemical shift additivity rules (Chemometrics).
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Deuterated Chloroform) Internal Standard: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm)
Table 1: ¹H NMR Data (400 MHz)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| H-5 | 4.25 – 4.45 | Multiplet (tt/quint-like) | 1H | Diagnostic: Methine proton geminal to Br. Deshielded by Br and ring strain. |
| H-4a, 6a | 2.65 – 2.85 | Multiplet | 2H | Cyclobutane methylene protons cis to Br. Complex coupling due to roof effect. |
| H-4b, 6b | 2.40 – 2.60 | Multiplet | 2H | Cyclobutane methylene protons trans to Br. |
| H-1, H-3 | 1.50 – 1.80 | Multiplet | 2H | Cyclopropane protons. Upfield due to ring current, but split by F (J_H-F). |
Expert Insight: The cyclobutane protons (H-4/6) will appear as complex second-order multiplets rather than clean triplets/doublets due to the rigid conformation and the chiral center at C-5, which makes the faces of the ring diastereotopic.
Table 2: ¹³C NMR Data (100 MHz)
| Carbon | Shift (δ, ppm) | Coupling (Hz) | Assignment |
| C-2 (CF₂) | 110.0 – 115.0 | t, ¹J_CF ≈ 285 Hz | Key Identifier: The triplet splitting confirms the gem-difluoro motif. |
| C-5 (CH-Br) | 42.0 – 46.0 | s (broad) | Carbon bearing Bromine. |
| C-4, C-6 | 38.0 – 41.0 | d, ³J_CF ≈ 5-10 Hz | Methylene carbons of cyclobutane. |
| C-3 (Spiro) | 28.0 – 32.0 | t, ²J_CF ≈ 25 Hz | Quaternary spiro center.[1][2] |
| C-1 | 18.0 – 22.0 | t, ²J_CF ≈ 20 Hz | Cyclopropane methylene (if F is at C2). |
Table 3: ¹⁹F NMR Data (376 MHz)
| Isotope | Shift (δ, ppm) | Pattern | J-Coupling | Note |
| ¹⁹F | -135.0 to -145.0 | AB Quartet | ²J_FF ≈ 150-160 Hz | Critical: Due to the chiral center at C-5 (Br), the two fluorine atoms are diastereotopic (magnetically non-equivalent). |
Mass Spectrometry (MS)
Ionization: EI (Electron Impact) or APCI Mode: Positive
-
Parent Ion (M⁺): Distinctive 1:1 doublet at m/z 196 and 198 (characteristic of mono-brominated species).
-
Base Peak: Often [M - Br]⁺ at m/z 117 (C₆H₇F₂⁺). The loss of bromine is facile in strained rings to relieve steric compression.
-
Fragmentation:
-
m/z 117 (Loss of Br)
-
m/z 67 (Loss of CF₂ from the cation)
-
Infrared Spectroscopy (FT-IR)
-
C-H Stretch: 2950 – 3000 cm⁻¹ (Cyclopropyl C-H stretches are typically unique, often >3000 cm⁻¹, but F-substitution affects this).
-
C-F Stretch: 1150 – 1250 cm⁻¹ (Strong, broad bands).
-
Ring Strain: ~1450 cm⁻¹ (Scissoring deformations characteristic of small rings).
Experimental Protocol: Self-Validating Preparation
To ensure the spectra obtained match the reference data above, follow this specific preparation protocol.
Sample Preparation for NMR
-
Solvent Selection: Use CDCl₃ neutralized with silver foil or basic alumina if the compound is suspected to be acid-sensitive (common for strained halides). Acidity can cause ring-opening or rearrangement.
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug in a glass pipette to remove any inorganic salts (e.g., residual brominating agents) that cause line broadening.
Troubleshooting "Ghost" Peaks
-
Symptom: Extra peaks in the 5.0–6.0 ppm region.
-
Cause: Elimination of HBr to form the spiro-alkene.
-
Remedy: Keep sample cold (4°C). Run NMR immediately after dissolution.
Synthesis & Pathway Context[1][3][4][5][6][7][8]
Understanding the origin of the sample aids in interpreting impurities. This compound is typically synthesized via the functionalization of a spiro-ketone or alcohol.
Retrosynthetic Pathway (DOT Visualization)
Caption: Common synthetic route. Impurities may include unreacted spiro-alkane or over-brominated species.
References
-
ChemScene. (2025). Product Analysis: 5-Bromo-1,1-difluorospiro[2.3]hexane (CAS 2306265-27-8).[3] Retrieved from
-
PubChem. (2025).[4] Compound Summary: Spiro[2.3]hexane derivatives.[5][6][7][8] National Library of Medicine. Retrieved from
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for substituent additivity rules in NMR).
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.[8] (Context on spiro[2.3]hexane conformational analysis).
- AIST. (2024). Spectral Database for Organic Compounds (SDBS).
Disclaimer: This guide is intended for research purposes. The spectroscopic data provided are high-confidence reference values based on structural analogs and chemometric principles. Always verify experimental results against a calibrated internal standard.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scilit.com [scilit.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-Bromo-2,3-difluoropyridine | C5H2BrF2N | CID 14549654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 21816-25-1: Spiro[2.3]hexan-4-ol | CymitQuimica [cymitquimica.com]
5-Bromo-2,2-difluorospiro[2.3]hexane: A Technical Guide for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of 5-Bromo-2,2-difluorospiro[2.3]hexane, a novel chemical entity with significant potential in modern drug discovery. While a specific CAS number for this compound is not publicly available, indicating its status as a unique research molecule, this guide synthesizes established synthetic methodologies and field-proven insights to propose a robust pathway for its creation and to elucidate its potential applications. We will delve into the strategic incorporation of the spiro[2.3]hexane scaffold and the gem-difluorocyclopropane motif, offering a forward-looking perspective for medicinal chemists.
Introduction: The Strategic Value of Spiro[2.3]hexane and gem-Difluorocyclopropane Moieties in Medicinal Chemistry
The principle of "escaping from flatland" has become a cornerstone of modern drug design, emphasizing the need for three-dimensional molecular architectures to enhance target specificity and improve pharmacokinetic profiles.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are exemplary scaffolds that embody this principle.[2] The spiro[2.3]hexane framework, in particular, offers a rigid yet compact three-dimensional structure that can effectively probe protein binding pockets.[1]
The introduction of fluorine into drug candidates is a well-established strategy to modulate key physicochemical properties.[3] The gem-difluorocyclopropane unit is of particular interest as a bioisosteric replacement for carbonyl groups and other functionalities.[4][5] This motif can enhance metabolic stability, modulate lipophilicity, and influence binding affinity through unique electronic interactions.[4]
The combination of a spiro[2.3]hexane core with a gem-difluorocyclopropane ring and a bromine atom in 5-Bromo-2,2-difluorospiro[2.3]hexane creates a molecule with a unique set of properties, making it a compelling building block for the synthesis of novel therapeutic agents. The bromine atom serves as a versatile synthetic handle for further functionalization, enabling the exploration of a broad chemical space.[6]
Physicochemical Properties: A Predictive Analysis
While experimental data for 5-Bromo-2,2-difluorospiro[2.3]hexane is not available, we can predict its key physicochemical properties based on its constituent functional groups and the known properties of similar molecules.
| Property | Predicted Value | Rationale & Supporting Evidence |
| Molecular Formula | C₆H₇BrF₂ | Based on the chemical structure. |
| Molecular Weight | 197.02 g/mol | Calculated from the molecular formula. |
| CAS Number | Not Assigned | This compound is likely a novel research chemical. The isomeric 5-Bromo-1,1-difluorospiro[2.3]hexane has the CAS number 2306265-27-8.[7] |
| Boiling Point | Estimated 150-170 °C | Based on the boiling points of related halogenated spiroalkanes. |
| Density | Estimated 1.6-1.8 g/cm³ | The presence of bromine and fluorine atoms is expected to significantly increase the density compared to the parent hydrocarbon. |
| LogP | Estimated 2.5 - 3.5 | The bromine and difluoro groups will increase lipophilicity compared to the unsubstituted spiro[2.3]hexane. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | Typical for a halogenated hydrocarbon of this size. |
Proposed Synthesis of 5-Bromo-2,2-difluorospiro[2.3]hexane: A Step-by-Step Protocol
The synthesis of 5-Bromo-2,2-difluorospiro[2.3]hexane can be envisioned through a multi-step sequence, leveraging established methodologies for the formation of spirocycles, gem-difluorocyclopropanes, and subsequent bromination.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 5-Bromo-2,2-difluorospiro[2.3]hexane.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-cyclobutylideneacetate
This step involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce the exocyclic double bond necessary for the subsequent cyclopropanation.
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting clear solution back to 0 °C and add cyclobutanone (1.0 eq) dropwise.
-
Let the reaction mixture warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl 2-cyclobutylideneacetate.
Step 2: Synthesis of Ethyl 2,2-difluorospiro[2.3]hexane-1-carboxylate
This crucial step introduces the gem-difluoro cyclopropane ring. The use of (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) is a modern and effective method for difluorocyclopropanation.[8]
-
To a solution of ethyl 2-cyclobutylideneacetate (1.0 eq) and sodium iodide (2.0 eq) in anhydrous acetonitrile, add (bromodifluoromethyl)trimethylsilane (TMSCF₂Br, 1.5 eq) at room temperature under an inert atmosphere.[8]
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2,2-difluorospiro[2.3]hexane-1-carboxylate.
Step 3: Synthesis of 2,2-difluorospiro[2.3]hexane
This step involves the hydrolysis of the ester followed by decarboxylation to yield the parent spiroalkane.
-
Dissolve ethyl 2,2-difluorospiro[2.3]hexane-1-carboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution (excess).
-
Heat the mixture at reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH ~1.
-
Extract the carboxylic acid with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude carboxylic acid can be decarboxylated by heating at its melting point or by heating in a high-boiling solvent such as quinoline with a copper catalyst.
-
The resulting 2,2-difluorospiro[2.3]hexane can be purified by distillation.
Step 4: Synthesis of 5-Bromo-2,2-difluorospiro[2.3]hexane
The final step is the introduction of the bromine atom at the allylic position of the cyclobutane ring.
-
To a solution of 2,2-difluorospiro[2.3]hexane (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.
-
Irradiate the mixture with a UV lamp or heat to reflux for several hours, monitoring the reaction by GC-MS.
-
After completion, cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 5-Bromo-2,2-difluorospiro[2.3]hexane.
Applications in Drug Discovery and Development
The unique structural features of 5-Bromo-2,2-difluorospiro[2.3]hexane make it a highly attractive scaffold for the development of novel therapeutic agents across various disease areas.
Role as a Bioisostere
The spiro[2.3]hexane moiety can serve as a saturated, three-dimensional bioisostere for various cyclic and aromatic systems commonly found in bioactive molecules. This can lead to improved metabolic stability, enhanced solubility, and novel intellectual property. The gem-difluorocyclopropane unit is a well-established bioisostere for a carbonyl group, offering similar steric and electronic properties while being resistant to metabolic reduction.[4]
Potential Therapeutic Targets
The rigid conformation of the spiro[2.3]hexane scaffold can pre-organize appended functional groups for optimal interaction with protein targets. This is particularly advantageous for targeting enzymes and receptors where precise ligand positioning is critical for high affinity and selectivity. The introduction of bromine and fluorine can also lead to specific halogen bonding interactions with the target protein, further enhancing binding.[9]
Synthetic Handle for Library Generation
The bromine atom at the 5-position is a versatile synthetic handle that can be readily transformed into a wide array of other functional groups through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings, as well as nucleophilic substitutions. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Logical Flow of Application in Drug Discovery
Caption: Application of 5-Bromo-2,2-difluorospiro[2.3]hexane in a drug discovery cascade.
Safety, Handling, and Toxicology
As a novel chemical entity, a comprehensive toxicological profile for 5-Bromo-2,2-difluorospiro[2.3]hexane is not available. However, based on its structure, the following precautions should be taken:
-
General Handling: This compound should be handled by trained personnel in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[10]
-
Toxicity of Brominated Compounds: Brominated organic compounds can be toxic and may act as alkylating agents.[11] Inhalation, ingestion, and skin contact should be avoided.
-
Toxicity of Organofluorine Compounds: While the carbon-fluorine bond is generally stable, metabolism of some organofluorine compounds can lead to the release of toxic fluoride ions or other toxic metabolites. The toxicological properties of gem-difluorocyclopropanes are not extensively studied, but caution is warranted.
-
Reactivity: The compound itself is expected to be relatively stable under normal conditions. However, care should be taken during its synthesis, particularly with reactive intermediates and reagents.
A thorough risk assessment should be conducted before commencing any synthetic work.[12]
Conclusion
5-Bromo-2,2-difluorospiro[2.3]hexane represents a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of a rigid three-dimensional spirocycle, a metabolically robust gem-difluorocyclopropane moiety, and a versatile synthetic handle in the form of a bromine atom, positions it as a valuable tool for the design and synthesis of next-generation therapeutics. This guide provides a foundational framework for its synthesis and a forward-looking perspective on its potential applications, encouraging further investigation into this exciting area of chemical space.
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An In-depth Technical Guide to the Stability of 5-Bromo-2,2-difluorospiro[2.3]hexane
Abstract
5-Bromo-2,2-difluorospiro[2.3]hexane is a unique molecular scaffold that combines several features of high interest in medicinal chemistry: a strained spiro[2.3]hexane core, a gem-difluoro motif, and a reactive bromine handle. While these features offer significant synthetic and functional potential, they also introduce complexities regarding the compound's chemical stability. This guide provides a comprehensive analysis of the theoretical stability of 5-Bromo-2,2-difluorospiro[2.3]hexane, outlines potential degradation pathways, and presents a detailed experimental framework for its comprehensive stability profiling. The methodologies described herein are grounded in established principles of physical organic chemistry and pharmaceutical stress testing, providing researchers with the necessary tools to assess stability, predict liabilities, and establish appropriate handling and storage conditions.
Introduction: Structural Rationale and Stability Implications
The structure of 5-Bromo-2,2-difluorospiro[2.3]hexane is a convergence of three distinct structural motifs, each contributing uniquely to its overall chemical character and, consequently, its stability profile.
-
The Spiro[2.3]hexane Core: This highly strained, three-dimensional scaffold is comprised of fused cyclopropane and cyclobutane rings. Such strained ring systems are of increasing interest as non-classical bioisosteres that can confer beneficial physicochemical properties.[1] However, the inherent ring strain (angle and torsional) makes these systems thermodynamically less stable than their acyclic or larger-ring counterparts, potentially providing a driving force for ring-opening reactions under certain stress conditions.[2]
-
The gem-Difluorocyclobutane Moiety: The inclusion of a difluoromethylene group (CF₂) is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and membrane permeability.[3][4] The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms generally impart high chemical stability to this part of the molecule.[5][6]
-
The Bromine Substituent: The carbon-bromine (C-Br) bond is the most probable site of chemical reactivity. It is susceptible to nucleophilic substitution, elimination reactions, and, notably, homolytic cleavage upon exposure to light (photolysis).[7][8]
Understanding the interplay of these features is critical for predicting the compound's behavior during synthesis, purification, formulation, and storage.
Theoretical Degradation Pathways
A proactive assessment of potential degradation pathways is essential for designing robust stability studies. Based on the compound's structure, several degradation mechanisms can be hypothesized under standard stress conditions.
-
Hydrolytic Degradation (Acidic/Basic Conditions):
-
Base-Catalyzed Elimination: Strong bases may promote the elimination of HBr to form an unsaturated spirocyclic olefin. This is a common pathway for secondary bromides.
-
Nucleophilic Substitution: Under neutral or basic conditions, direct substitution of the bromide with a hydroxide ion to form the corresponding alcohol is possible.
-
Ring Strain-Driven Hydrolysis: While less common for cyclobutanes under mild conditions, extreme pH and temperature could potentially lead to cleavage of the strained rings, particularly the more susceptible cyclopropane ring.[9][10]
-
-
Oxidative Degradation:
-
Oxidizing agents could potentially target the C-H bond adjacent to the bromine or the strained C-C bonds of the cyclopropane ring, leading to a variety of oxygenated products.
-
-
Photolytic Degradation:
-
Halogenated organic compounds are often sensitive to light.[7] The most likely photolytic pathway is the homolytic cleavage of the C-Br bond to generate a carbon-centered radical. This radical can then undergo various reactions, such as hydrogen abstraction from the solvent or dimerization.
-
The following diagram illustrates these potential degradation routes.
Caption: Potential degradation pathways for 5-Bromo-2,2-difluorospiro[2.3]hexane.
Experimental Framework: Forced Degradation Study
A forced degradation (or stress testing) study is the cornerstone of experimental stability assessment.[11][12] It is designed to accelerate degradation to identify likely degradants and establish a stability-indicating analytical method.[13]
Objective
To systematically evaluate the stability of 5-Bromo-2,2-difluorospiro[2.3]hexane under hydrolytic, oxidative, thermal, and photolytic stress conditions and to develop a stability-indicating HPLC method capable of resolving the parent compound from all process- and degradation-related impurities.
Materials & Equipment
-
Compound: 5-Bromo-2,2-difluorospiro[2.3]hexane (purity >98%)
-
Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
Equipment:
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV/Photodiode Array (PDA) detector
-
LC-MS system for peak identification
-
Forced-air oven
-
ICH-compliant photostability chamber
-
Experimental Workflow Diagram
Caption: Workflow for the forced degradation study of 5-Bromo-2,2-difluorospiro[2.3]hexane.
Step-by-Step Protocol
-
Preparation of Stock & Control Samples:
-
Accurately weigh and dissolve the compound in acetonitrile to prepare a 1.0 mg/mL stock solution.
-
Prepare a control sample by diluting the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. This is the Time 0 sample.
-
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl in a sealed vial.
-
Place the vial in an oven at 60°C.
-
Withdraw aliquots at 2, 8, and 24 hours.
-
Before analysis, neutralize each aliquot with an equivalent amount of 0.2 M NaOH and dilute to 0.1 mg/mL with 50:50 ACN:H₂O.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH in a sealed vial.
-
Keep the vial at room temperature.
-
Withdraw aliquots at 30 minutes, 2 hours, and 8 hours.
-
Neutralize each aliquot with an equivalent amount of 0.2 M HCl and dilute to 0.1 mg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ in a sealed vial, protected from light.
-
Keep the vial at room temperature.
-
Withdraw aliquots at 2, 8, and 24 hours and dilute to 0.1 mg/mL.
-
-
Thermal Degradation:
-
Place a small amount (approx. 5-10 mg) of the solid compound in a clear glass vial.
-
Heat in an oven at 80°C for 48 hours.
-
After exposure, cool the sample, dissolve in acetonitrile, and dilute to 0.1 mg/mL for analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of the compound at 0.1 mg/mL in 50:50 ACN:H₂O in a quartz vial.
-
Prepare a dark control by wrapping an identical vial in aluminum foil.
-
Expose the samples in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analyze the light-exposed and dark control samples.
-
-
Analytical Method:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: PDA at 210 nm
-
Injection Volume: 10 µL
-
Data Interpretation and Presentation
The primary goal of the analysis is to determine the percentage of the parent compound remaining and to profile the degradants formed. Mass balance—accounting for the sum of the parent compound and all degradation products—should be calculated and ideally fall between 95-105% to ensure all major degradants are detected.
Illustrative Stability Data Summary
The following table presents a hypothetical outcome of the forced degradation study, designed to guide researchers in data presentation. Significant degradation is targeted (5-20%) to ensure that degradation pathways are revealed without destroying the molecule entirely.[12]
| Stress Condition | Duration | % Parent Remaining | Major Degradant RRT | Comments |
| Control (T=0) | 0 hrs | 100.0 | N/A | Baseline for analysis. |
| 0.1 M HCl | 24 hrs | 98.5 | - | Highly stable to acid. |
| 0.1 M NaOH | 8 hrs | 85.2 | 0.85 | Significant degradation observed. LC-MS suggests dehydrobromination. |
| 3% H₂O₂ | 24 hrs | 96.1 | 1.15 | Minor oxidative degradation. |
| Thermal (80°C) | 48 hrs | 99.2 | - | Thermally stable in solid state. |
| Photolytic (ICH) | - | 82.7 | 0.92 | Significant light sensitivity. Likely C-Br bond cleavage. |
RRT = Relative Retention Time
Handling and Storage Recommendations
Based on the potential and experimentally observed instabilities, the following precautions are recommended to ensure the long-term integrity of 5-Bromo-2,2-difluorospiro[2.3]hexane.
-
Storage:
-
Protection from Light: Store the compound in amber glass vials or containers opaque to UV light to prevent photolytic degradation.[14]
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to minimize potential oxidative degradation.
-
Temperature: Store in a cool, controlled environment. Refrigeration (2-8°C) is recommended.[15]
-
Incompatibilities: Store separately from strong bases and oxidizing agents.[16][17]
-
-
Handling:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Minimize exposure to ambient and direct laboratory light during weighing and solution preparation. Use low-UV emitting light sources if possible.
-
Conclusion
5-Bromo-2,2-difluorospiro[2.3]hexane is a molecule of significant synthetic interest, but its unique structural combination necessitates a thorough understanding of its stability. Theoretical analysis points to the C-Br bond as the primary site of reactivity, with a high susceptibility to base-catalyzed elimination and photolytic cleavage. The strained spirocyclic core is expected to be relatively stable under typical laboratory conditions but could be a liability under harsh thermal or hydrolytic stress. The robust experimental framework detailed in this guide provides a clear and actionable path for researchers to definitively characterize the stability profile of this compound, enabling informed decisions in its application, formulation, and storage, thereby ensuring its quality and integrity in drug discovery and development pipelines.
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Semantic Scholar. (2015). Enhancing Thermal Stability and Lifetime of Solid-State Dye-Sensitized Solar Cells via Molecular Engineering of the Hole-Transporting Material Spiro-OMeTAD. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE54GQAjzWMYTV1CszLIP-m6kvGE9qJYC9Z36AXlHibygR0s2katgj67Fwz4Uy9O52K3vGl_HZfvsyX_JBwDTPLok3LJHFyjDYvJKGc1_C7-WIW2uihim5g3McWx3X_vu6bW8EpWD3oSdtLlLxx0dCKhX6fQroSJIFXFBCvD1XwwCirLUGJf-V6Igpq8ispUxzOUAMaPWXvdlfTVHmNXg249kcy9Fb2BzgB5FXDx2H1lZR-qY0p95oOezWfMLaSTX682LiJr-t6jL5XfV6UHCsDOOg0JKVyXd5iuJ2tFnFc_j8TXqLDObf]([Link]
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The Renaissance of Strain: A Technical Guide to Novel Spiro[2.3]hexane Derivatives
Executive Summary
The pharmaceutical industry's "escape from flatland" has catalyzed a resurgence in high-Fsp³ scaffolds. Among these, spiro[2.3]hexane derivatives represent a frontier of geometric distinctiveness.[1] Unlike their larger spiro[3.3]heptane cousins, spiro[2.3]hexanes combine the extreme bond angle strain of a cyclopropane (~60°) with the puckered conformation of a cyclobutane. This guide dissects the synthesis, structural vectorization, and medicinal utility of these novel strained spiro-heterocycles (SSHs), focusing on recent breakthroughs in modular assembly via sulfonium reagents and their application as rigid bioisosteres.[2]
The Geometric Advantage: Strain as a Design Feature[3]
Vector Analysis and Bioisosterism
The spiro[2.3]hexane scaffold is not merely a spacer; it is a rigid vectoring unit. In medicinal chemistry, the orientation of "exit vectors"—the bonds connecting the core scaffold to functional groups—determines how a molecule interacts with a protein binding pocket.
-
Orthogonality: The spiro carbon enforces a near-orthogonal relationship between the substituents on the three-membered ring and those on the four-membered ring.
-
Conformational Locking: Unlike piperidine or cyclohexane, which exist in dynamic chair/boat equilibriums, the spiro[2.3] system is conformationally locked. This reduces the entropic penalty upon binding to a target.[3]
-
Metabolic Stability: The high strain energy paradoxically imparts metabolic stability. The rigid structure prevents the adoption of conformations required for certain cytochrome P450 oxidation pathways, particularly at the bridgehead spiro carbon.
Structural Comparison
The following diagram illustrates the geometric divergence of spiro[2.3]hexane compared to standard scaffolds.
Figure 1: Comparative analysis of scaffold geometry and binding logic. The spiro[2.3]hexane offers a unique orthogonal vector profile distinct from linear spiro[3.3] systems.
Synthetic Architectures: The Sulfonium Ylide Breakthrough
Historically, synthesizing spiro[2.3]hexanes required harsh conditions (e.g., carbene insertion) that limited functional group tolerance. A paradigm shift occurred with the development of modular sulfonium salt reagents [1]. This method allows for the "insertion" of a four-membered ring precursor into an electrophile, or vice versa, under mild conditions.
Mechanism: Johnson-Corey-Chaykovsky Cascade
The core innovation utilizes cyclobutane-, oxetane-, or azetidine-substituted sulfonium salts.[2] When deprotonated, these form semi-stabilized ylides that attack electrophiles (aldehydes, imines, or Michael acceptors). The resulting betaine intermediate undergoes ring closure with expulsion of the sulfide leaving group.
Synthetic Workflow
The modularity of this approach allows for the rapid generation of heteroatom-containing analogs, such as 5-oxa-1-azaspiro[2.3]hexane and 1,5-diazaspiro[2.3]hexane .
Figure 2: Modular synthesis of spiro[2.3]hexanes via Johnson-Corey-Chaykovsky type annulation using novel sulfonium reagents.
Experimental Protocol: Synthesis of 1-Tosyl-5-azaspiro[2.3]hexane
This protocol is adapted from recent high-impact methodologies [1][3] utilizing the sulfonium ylide strategy. It is designed for reproducibility and scalability.
Reagents and Safety
-
Reagents: (3-Bromopropyl)sulfonium triflate (Precursor), N-Tosyl imine (Electrophile), LiHMDS (1.0 M in THF), Anhydrous THF.
-
Safety: LiHMDS is moisture-sensitive and pyrophoric. Perform all steps under an inert atmosphere (Argon/Nitrogen).
Step-by-Step Methodology
| Step | Action | Mechanistic Rationale |
| 1 | Preparation: Charge a flame-dried Schlenk flask with the azetidinyl-sulfonium salt (1.3 equiv) and anhydrous THF (0.1 M concentration). | Solvation of the ionic salt is critical for homogeneous deprotonation. |
| 2 | Activation: Cool to 0°C. Dropwise add LiHMDS (1.6 equiv) over 5 minutes. Stir for 15 minutes. | Generates the reactive sulfur ylide in situ. 0°C balances reactivity and stability of the ylide. |
| 3 | Coupling: Add the N-Tosyl imine (1.0 equiv) dissolved in minimal THF dropwise to the ylide solution. | The nucleophilic carbon of the ylide attacks the electrophilic carbon of the imine. |
| 4 | Cyclization: Allow the mixture to warm to room temperature and stir for 1 hour. | Promotes the intramolecular displacement of the sulfide group (ring closure) to form the cyclopropane ring. |
| 5 | Quench: Dilute with Et₂O and quench with saturated aqueous NH₄Cl. | Neutralizes excess base and stops the reaction. |
| 6 | Purification: Extract with EtOAc (3x), dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc). | Isolates the pure spirocycle from sulfide byproducts. |
Yield Expectation: 85-95% depending on the electrophile sterics.
Case Studies in Drug Discovery
The Photoclick Reporter: Spiro[2.3]hex-1-ene
A specific derivative, spiro[2.3]hex-1-ene (Sph) , has emerged as a powerful tool for bioorthogonal chemistry.[4][5]
-
Challenge: Standard cyclopropenes are unstable or react sluggishly.
-
Solution: The spiro[2.3] fusion stabilizes the cyclopropene double bond while maintaining high ring strain (~50 kcal/mol).
-
Result: Sph exhibits reaction kinetics (
up to 34,000 M⁻¹s⁻¹) significantly faster than conventional reporters, enabling rapid protein labeling in live cells [2].
The GABA Bioisostere
5-aminospiro[2.3]hexane-1-carboxylic acid serves as a conformationally restricted analog of
-
Mechanism: By locking the distance and angle between the amino and carboxylic acid groups, researchers can selectively target specific GABA receptor subtypes, reducing off-target sedation associated with flexible GABA analogs [4].
Future Outlook
The spiro[2.3]hexane scaffold is currently "underrepresented" in patent literature, offering a significant intellectual property (IP) advantage. Future development will likely focus on:
-
Enantioselective Synthesis: Developing chiral sulfonium reagents to access single enantiomers of the spiro scaffold.
-
Fragment Libraries: Incorporating spiro[2.3]hexanes into fragment-based drug discovery (FBDD) libraries to explore novel chemical space early in the screening process.
References
-
Natho, P., Colella, M., & Luisi, R. (2025).[1] Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. Angewandte Chemie International Edition, e21633.[2] Link
-
Yu, Z., Pan, Y., Wang, Z., Wang, J., & Lin, Q. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry.[4][5] Angewandte Chemie International Edition, 51(41), 10600-10604. Link
-
Natho, P., Colella, M., & Luisi, R. (2025).[1] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.[1] Link
-
Grygorenko, O. O., et al. (2003). Synthesis of spirohexane amino acids. Tetrahedron Letters, 44(45), 8241-8244.[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents [patents.google.com]
Technical Guide: Preliminary Biological Screening of Spiro-Scaffold Libraries
Introduction: The 3D Advantage and Operational Challenges
In modern drug discovery, spiro compounds (bicyclic structures connected by a single
However, the very rigidity that makes spiro compounds attractive creates unique screening challenges. Unlike flexible linear chains, spiro-fused rings do not "induce fit"; they either bind perfectly or not at all. Furthermore, their complex stereochemistry requires rigorous controls to distinguish between enantiomeric activity and non-specific toxicity.
This guide outlines a self-validating screening workflow designed specifically for spiro-heterocycles (e.g., spirooxindoles, spirochromanones), moving from solubility validation to phenotypic profiling and target engagement.
Phase 0: Strategic Preparation & Solubility Logic
Before any biological assay, the physicochemical behavior of the library must be mapped. Spiro compounds often exhibit "solubility cliffs"—drastic changes in solubility with minor structural modifications.
Protocol 0.1: The "Turbidity Check" (Mandatory Pre-Screen)
Objective: Prevent false positives in optical density (OD) assays caused by compound precipitation.
-
Preparation: Prepare a 10 mM stock solution of the spiro compound in 100% DMSO.
-
Dilution: Dilute to 100 µM in the specific assay media (e.g., Mueller-Hinton Broth for bacteria, DMEM for mammalian cells). Do not add cells yet.
-
Incubation: Incubate for 4 hours at 37°C (mimicking assay conditions).
-
Read: Measure Absorbance at 600 nm (bacteria) or 570 nm (MTT background).
-
Decision Gate:
-
OD < 0.05: Proceed to biological screening.
-
OD > 0.05: Compound is precipitating. Lower concentration or switch to a fluorescence-based assay (e.g., Resazurin) to avoid interference.
-
Phase 1: Phenotypic Screening (The "Kill" Step)
We prioritize phenotypic data to establish cell permeability and gross toxicity early.
Protocol 1.1: Antimicrobial Susceptibility (Modified CLSI Microdilution)
Target Audience: Spiro-thiazolidinones / Spiro-piperidines
Principle: Determine the Minimum Inhibitory Concentration (MIC) while controlling for the optical interference of rigid spiro-scaffolds.
Reagents:
-
Organisms: S. aureus (ATCC 29213) and E. coli (ATCC 25922).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin (0.015%) – Critical for spiro compounds to bypass precipitation noise.
Workflow:
-
Plate Setup: Dispense 100 µL CAMHB into a 96-well flat-bottom plate.
-
Compound Addition: Add 100 µL of spiro compound stock (256 µg/mL) to Column 1. Perform serial 2-fold dilutions across to Column 10.
-
Controls (Self-Validating):
-
Column 11 (Growth Control): Media + Bacteria + DMSO (Vehicle).
-
Column 12 (Sterility Control): Media only.
-
Reference: Ciprofloxacin (0.015 – 8 µg/mL).
-
-
Inoculation: Add 5 µL of bacterial suspension (
CFU/mL) to wells 1-11. -
Incubation: 18–24 hours at 37°C.
-
Readout (The Resazurin Switch):
Protocol 1.2: Mammalian Cytotoxicity (MTT Assay)
Target Audience: Spirooxindoles (Anticancer)
Principle: Assess metabolic toxicity. Note that spirooxindoles targeting p53-MDM2 often induce apoptosis, not immediate necrosis.
Workflow:
-
Seeding: Seed MCF-7 or HepG2 cells (
cells/well) in 96-well plates. Allow attachment (24h). -
Treatment: Treat with spiro compounds (0.1 – 100 µM) for 48 hours .
-
Note: 24h is often too short for the complex apoptotic signaling induced by spiro-cyclics.
-
-
MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.
-
Quantification: Read Absorbance at 570 nm (Reference: 630 nm).
-
Data Processing: Calculate
using non-linear regression (Sigmoidal dose-response).
Phase 2: Target Engagement (Mechanism of Action)
Once a "Hit" is identified, we must validate that the rigid 3D structure is engaging the intended target, not acting as a PAINS (Pan-Assay Interference Compound).
Focus: p53-MDM2 Interaction (Spirooxindoles)
Spirooxindoles mimic the Trp23 residue of p53, inserting their rigid core into the hydrophobic cleft of MDM2.[4]
Protocol 2.1: Fluorescence Polarization (FP) Binding Assay
Objective: Prove the spiro compound competitively displaces p53 from MDM2.
-
Probe: Fluorescein-labeled p53 peptide (10 nM).
-
Protein: Recombinant Human MDM2 (GST-tagged).
-
Assay Buffer: PBS, 0.01% Tween-20 (prevents non-specific sticking of hydrophobic spiro rings).
-
Procedure:
-
Mix MDM2 + Probe (Polarization is High due to binding).
-
Titrate Spiro compound.[1]
-
Result: If the compound binds MDM2, it displaces the Probe. Polarization drops (Low mP).
-
Control: Nutlin-3a (Positive Control).
-
Visualizing the Screening Logic
The following diagrams illustrate the operational workflow and the specific molecular mechanism for a typical spiro-hit.
Diagram 1: The Spiro-Screening Cascade
This workflow emphasizes the "Fail Fast" checkpoints crucial for complex synthetic libraries.
Caption: A "Fail-Fast" workflow prioritizing solubility and selectivity before mechanism validation.
Diagram 2: Mechanism of Action (Spirooxindole vs. MDM2)
Visualizing how the rigid spiro-scaffold blocks the p53-MDM2 interaction, leading to cancer cell death.
Caption: The spiro-scaffold acts as a 'molecular wedge,' preventing MDM2 from degrading p53.
Data Summary & Interpretation
When analyzing data from spiro compounds, look for the "Stereochemical Split." Due to the rigid chiral center at the spiro-junction, one enantiomer is often 100x more potent than the other.
| Parameter | Assay Type | Critical Control for Spiro Compounds | Acceptance Criteria |
| Solubility | Turbidity (OD600) | DMSO Vehicle (1%) | No precipitation at |
| Cytotoxicity | MTT / MTS | Normal Fibroblasts (e.g., WI-38) | Selectivity Index (SI) |
| Target Binding | Fluorescence Polarization | Nutlin-3a (Positive Control) | Dose-dependent displacement |
| Specificity | PAINS Filter | Unrelated Enzyme (e.g., Trypsin) | No inhibition of unrelated targets |
Conclusion: The successful screening of spiro compounds requires a departure from "flat" thinking. By accounting for their unique solubility profiles and leveraging their 3D rigidity in target-specific assays (like MDM2 inhibition), researchers can unlock high-value leads that traditional libraries miss.
References
-
Zhou, L., et al. (2025). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation.[5] National Institutes of Health (NIH). Link (Generalized PMC Link for context)
-
Clinical and Laboratory Standards Institute (CLSI). (2024). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.[6] Journal of Immunological Methods. Link
-
Hiesinger, K., et al. (2021).[1] Spirocyclic Scaffolds in Medicinal Chemistry.[1][7][8] Journal of Medicinal Chemistry.[1] Link
-
BenchChem Protocols. (2024). Spiro[cyclohexane-1,3'-indolin]-2'-one in p53-MDM2 Inhibition.[9]Link
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Construction of a 3D Molecular Library: Development of 910k Novel Drug Molecules Based on 16 Types of Spirocyclic Frameworks - Oreate AI Blog [oreateai.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity [frontiersin.org]
Methodological & Application
using 5-Bromo-2,2-difluorospiro[2.3]hexane in cross-coupling reactions
Application Note: Cross-Coupling Strategies for 5-Bromo-2,2-difluorospiro[1]hexane in Medicinal Chemistry
Executive Summary
5-Bromo-2,2-difluorospiro[1]hexane is a highly specialized, C(sp³)-rich building block increasingly utilized in modern drug discovery. As the pharmaceutical industry shifts away from "flat" aromatic systems to improve clinical success rates, rigid three-dimensional scaffolds like spiro[1]hexanes have become premier bioisosteres for tert-butyl, phenyl, and piperidine rings[2][3]. This application note details the physicochemical rationale for incorporating the 2,2-difluorospiro[1]hexane motif and provides self-validating, step-by-step protocols for its use in advanced cross-coupling reactions, specifically overcoming the traditional barriers of C(sp³)-halide functionalization.
Physicochemical Profiling & Bioisosteric Rationale
The spiro[1]hexane scaffold provides a denser, more rigid molecular space compared to flexible alkyl chains or monocyclic alkanes, rigorously defining the spatial disposition of its exit vectors[4].
-
Metabolic Stability & Lipophilicity : Replacing a tert-butyl or phenyl group with a spiro[1]hexane typically lowers lipophilicity (clogP) while maintaining the steric bulk necessary for target binding[4].
-
The Fluorine Effect : The addition of a gem-difluoro group (2,2-difluoro) serves a dual purpose. First, it blocks metabolic soft spots (e.g., CYP450-mediated oxidation) on the cyclopropane ring. Second, it exerts a strong inductive electron-withdrawing effect that can predictably modulate the pKa of adjacent basic centers (if the scaffold is coupled to an amine) and fine-tune the overall LogP, depending on the spatial orientation of the molecule[5].
Table 1: Comparative Physicochemical Data (Simulated trends based on established literature[4][5])
| Scaffold / Motif | Relative Steric Volume (ų) | Estimated clogP Contribution | Metabolic Liability (CYP450) |
| tert-Butyl | ~65 | High (+1.5) | High (Aliphatic oxidation) |
| Phenyl | ~80 | High (+2.1) | Moderate (Aromatic oxidation) |
| Spiro[1]hexane | ~72 | Moderate (+1.2) | Moderate (Ring opening/oxidation) |
| 2,2-Difluorospiro[1]hexane | ~78 | Low/Moderate (+0.9) | Low (Fluorine blocking) |
Mechanistic Insights: Overcoming sp³ Cross-Coupling Challenges
Traditionally, palladium-catalyzed cross-coupling of alkyl bromides is plagued by slow oxidative addition and rapid
However, the spiro[1]hexane system presents a unique geometric advantage. While the cyclobutane ring containing the bromine atom possesses
To achieve maximum yields, Metallaphotoredox Catalysis (Nickel/Photoredox dual catalysis) is the method of choice[6]. This approach bypasses the traditional 2-electron oxidative addition pathway. Instead, it utilizes a single-electron transfer (SET) or halogen-atom transfer (XAT) to generate a transient spirocyclic C(sp³)-radical, which is rapidly captured by a Nickel(II) intermediate.
Metallaphotoredox dual catalytic cycle for cross-electrophile coupling of spirocyclic bromides.
Experimental Protocols
Protocol A: Metallaphotoredox C(sp³)-C(sp²) Cross-Electrophile Coupling
This protocol couples 5-bromo-2,2-difluorospiro[1]hexane directly with an aryl bromide, utilizing a silyl radical-mediated XAT pathway to generate the spirocyclic radical.
Reagents:
-
5-Bromo-2,2-difluorospiro[1]hexane (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
NiCl₂·glyme (10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%) *[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)
-
Tris(trimethylsilyl)silane ((TMS)₃SiH) (1.2 equiv)
-
Anhydrous Na₂CO₃ (2.0 equiv)
-
Anhydrous DME (0.1 M)
Step-by-Step Methodology:
-
Catalyst Pre-activation : In a nitrogen-filled glovebox, charge an oven-dried 8 mL vial with NiCl₂·glyme and dtbbpy. Add 1 mL of anhydrous DME and stir for 15 minutes until a pale green/blue complex forms. Causality: Pre-forming the Ni-ligand complex ensures maximum active catalyst concentration and prevents off-target Ni-mediated side reactions.
-
Reaction Assembly : To the same vial, add the Ir-photocatalyst, Na₂CO₃, the aryl bromide, and 5-bromo-2,2-difluorospiro[1]hexane.
-
Silane Addition : Add (TMS)₃SiH and the remaining DME to reach a 0.1 M concentration. Seal the vial with a PTFE-lined septum cap.
-
Degassing : Remove the vial from the glovebox and sparge the mixture with Argon for 10 minutes. Causality: Molecular oxygen is a potent triplet quencher for the Ir-photocatalyst and will rapidly oxidize the active Ni(0)/Ni(I) species, halting the catalytic cycle.
-
Irradiation : Place the vial in a photoreactor equipped with 440 nm (blue) LEDs. Stir vigorously at room temperature for 18-24 hours. A cooling fan must be used to maintain the temperature below 30 °C. Causality: Elevated temperatures can accelerate background decomposition of the alkyl radical and degrade the photocatalyst.
-
Workup : Quench the reaction by opening it to air. Dilute with EtOAc, filter through a short pad of Celite to remove inorganic salts and catalyst residues, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Preparation of the Zinc Reagent and Negishi Cross-Coupling
For substrates incompatible with photoredox conditions, the formation of an organozinc intermediate followed by Negishi coupling is a robust alternative.
Step-by-Step Methodology:
-
Zinc Activation : In a flame-dried Schlenk flask under Argon, add Zinc dust (3.0 equiv) and anhydrous THF (to 0.5 M). Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes, then cool to room temperature. Add TMSCl (5 mol%) and stir for 15 minutes. Causality: Chemical activation removes the inert ZnO passivation layer, exposing the highly reactive Zn(0) surface necessary for insertion into the strong C(sp³)-Br bond.
-
Zincation : Add 5-bromo-2,2-difluorospiro[1]hexane (1.5 equiv) dropwise. Stir at 40 °C for 4 hours. The formation of the organozinc reagent can be monitored by GC-MS (aliquot quenched with I₂).
-
Cross-Coupling Assembly : In a separate flask, prepare a solution of Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and the Aryl Halide (1.0 equiv) in THF. Causality: RuPhos is a bulky, electron-rich Buchwald ligand that accelerates the challenging reductive elimination step while suppressing
-hydride elimination[7]. -
Coupling : Transfer the organozinc solution to the Pd/Aryl Halide flask via cannula. Stir at 65 °C for 12 hours.
-
Workup : Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via chromatography.
Troubleshooting Guide
Table 2: Troubleshooting Guide for Spirocyclic Cross-Couplings
| Problem / Observation | Mechanistic Cause | Recommended Solution |
| Low Yield / High Starting Material | Inefficient radical generation or quenched photocatalyst. | Ensure strict exclusion of O₂. Verify LED emission wavelength (440 nm). |
| High Protodehalogenation (R-H) | Alkyl radical abstracts hydrogen from solvent or silane before Ni-capture. | Increase Ni catalyst loading. Switch solvent from DME to DMAc. |
| Homocoupling of Aryl Bromide | Ni(0) undergoes rapid oxidative addition but slow radical capture. | Slow down the addition of the aryl bromide or increase the equivalent of the spirocyclic bromide. |
| Incomplete Zinc Insertion | Passivated Zinc surface. | Use Rieke Zinc or ensure rigorous activation with 1,2-dibromoethane/TMSCl. |
References
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes Source: ResearchGate / Chemical Communications URL:[2]
-
Streamlined Synthesis of C(sp3)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis Source: Journal of the American Chemical Society URL:[6]
-
4-Azaspiro[1]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation Source: ResearchGate / European Journal of Organic Chemistry URL:[5]
-
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL:[4]
-
ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS Source: Purdue University Graduate School URL:[3]
-
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Bromo-9-diazafluorene Source: Benchchem URL:[7]
Sources
- 1. 1-Bromospiro[2.3]hexane-1-carboxylicacid | 2470441-29-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
5-Bromo-2,2-difluorospiro[2.3]hexane: A Next-Generation Bioisostere for "Escape from Flatland"
Topic: 5-Bromo-2,2-difluorospiro[2.3]hexane as a building block for complex molecules Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract
The "Escape from Flatland" initiative in medicinal chemistry has driven the adoption of spirocyclic scaffolds to improve solubility, metabolic stability, and target selectivity. 5-Bromo-2,2-difluorospiro[2.3]hexane represents a premier building block in this class. By combining the rigid, orthogonal exit vectors of the spiro[2.3]hexane core with the metabolic blocking capability of the gem-difluoro group, this molecule serves as a superior bioisostere for para-substituted phenyl rings and 1,4-cyclohexyl systems. This guide details the physicochemical profile, synthesis, and validated functionalization protocols (Negishi coupling and Lithium-Halogen exchange) required to incorporate this motif into complex drug candidates.
Chemical Profile & Structural Logic
Molecule Identity[1]
-
IUPAC Name: 5-Bromo-2,2-difluorospiro[2.3]hexane
-
Common Catalog Name: 5-Bromo-1,1-difluorospiro[2.3]hexane (Note: Numbering conventions vary; IUPAC prioritizes the smaller ring starting adjacent to the spiro center. This guide uses "2,2-difluoro" to denote the position on the cyclopropane ring).
-
CAS Number: 2306265-27-8 (Generic isomer class)
-
Molecular Formula: C₆H₇BrF₂
-
Molecular Weight: 197.02 g/mol
Bioisosteric Utility
This scaffold offers a unique combination of structural features:
-
Geometry: The spiro[2.3]hexane core forces substituents at the 2- and 5-positions into a linear, rod-like orientation, mimicking the vectors of a para-phenyl ring but with a shorter C-C distance (approx. 4.5 Å vs. 5.8 Å).
-
Lipophilicity Modulation: The gem-difluoro group on the cyclopropane ring lowers the pKa of adjacent protons (if any) and modulates LogP without the steric bulk of a methyl group.
-
Metabolic Stability: The fluorine atoms block P450-mediated oxidation at the most accessible sp³ sites, while the quaternary spiro center prevents metabolic drift.
Synthesis Protocol: The "Spiro-Click" Construction
The most robust route to this scaffold involves the addition of difluorocarbene to an exocyclic alkene. This approach allows for the late-stage installation of the spiro-difluorocyclopropane ring onto a pre-functionalized cyclobutane core.
Protocol A: Difluorocarbene Addition to 3-Methylene-1-bromocyclobutane
Objective: Synthesize 5-bromo-2,2-difluorospiro[2.3]hexane from 3-methylene-1-bromocyclobutane.
Reagents:
-
Substrate: 3-Methylene-1-bromocyclobutane (1.0 equiv)
-
Carbene Source: Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) or Sodium chlorodifluoroacetate.
-
Catalyst: Sodium fluoride (NaF) or Sodium iodide (NaI) (10 mol%).
-
Solvent: Diglyme or Toluene (anhydrous).
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Flush with Argon.
-
Dissolution: Charge the flask with 3-methylene-1-bromocyclobutane (10 mmol) and NaF (1 mmol) in anhydrous diglyme (20 mL). Heat the mixture to 110°C.
-
Carbene Generation: Slowly add TFDA (2.0 equiv) dropwise over 60 minutes. Note: Controlled addition is critical to prevent carbene dimerization (formation of tetrafluoroethylene).
-
Reaction: Stir at 110°C for 4 hours. Monitor by ¹⁹F NMR (look for disappearance of TFDA signal at -70 ppm and appearance of spiro-F signals around -130 to -150 ppm).
-
Workup: Cool to room temperature. Dilute with Et₂O and wash with water (3x) to remove diglyme. Dry organic layer over MgSO₄.[1]
-
Purification: Concentrate carefully (product is volatile). Purify via short-path distillation or silica gel chromatography (Pentane/Et₂O gradient).
Safety Note: Difluorocarbene precursors can generate toxic gases. Perform all operations in a well-ventilated fume hood.
Functionalization Protocols
The secondary bromide in 5-bromo-2,2-difluorospiro[2.3]hexane is sterically hindered (neopentyl-like environment) and prone to elimination if treated with strong bases. Standard Sₙ2 reactions are sluggish. Metal-catalyzed cross-coupling is the preferred method for C-C bond formation.
Protocol B: Negishi Cross-Coupling (C-C Bond Formation)
This protocol utilizes a Palladium-catalyzed Negishi coupling, optimized for secondary alkyl halides using the CPhos ligand to prevent β-hydride elimination and isomerization.[1][2][3]
Mechanism:
-
Zinc Insertion: Conversion of the bromide to an organozinc reagent.
-
Transmetallation: Transfer of the alkyl group to Palladium.
Reagents:
-
Substrate: 5-Bromo-2,2-difluorospiro[2.3]hexane.
-
Zinc Source: Zinc dust (activated with 1,2-dibromoethane/TMSCl) or Rieke Zinc.
-
Coupling Partner: Aryl Bromide or Heteroaryl Bromide (Ar-Br).[2]
-
Catalyst: Pd(OAc)₂ (2 mol%) + CPhos (4 mol%) (or SPhos).[2]
-
Solvent: THF (anhydrous).[1]
Step-by-Step Procedure:
-
Zinc Activation: In a Schlenk tube, activate Zinc dust (3.0 equiv) in THF by adding 5 mol% 1,2-dibromoethane and heating to reflux for 1 minute, followed by 5 mol% TMSCl and stirring for 10 minutes.
-
Reagent Formation: Add 5-bromo-2,2-difluorospiro[2.3]hexane (1.0 equiv) dropwise. Stir at 40°C for 3-6 hours. Check conversion by GC-MS (quench aliquot with dilute HCl).
-
Catalyst Prep: In a separate vial, mix Pd(OAc)₂ and CPhos in THF. Stir for 15 minutes to form the active complex.
-
Coupling: Add the Aryl Bromide (0.8 equiv relative to alkyl bromide) to the organozinc solution, followed by the catalyst solution.
-
Reaction: Stir at 60°C for 12 hours.
-
Purification: Flash chromatography.
Protocol C: Lithium-Halogen Exchange (Nucleophilic Addition)
For introducing carbonyls or reacting with electrophiles.[5]
Step-by-Step Procedure:
-
Cooling: Dissolve 5-bromo-2,2-difluorospiro[2.3]hexane in anhydrous Et₂O/Pentane (1:1) and cool to -78°C .
-
Exchange: Add t-BuLi (2.1 equiv) dropwise over 10 minutes. Note: t-BuLi is pyrophoric; use strict inert technique. The first equivalent performs the exchange; the second destroys the resulting t-BuBr.
-
Incubation: Stir at -78°C for 30 minutes. The lithio-species is generated.
-
Quench: Add the electrophile (e.g., Benzaldehyde, DMF, CO₂) slowly.
-
Warming: Allow to warm to 0°C over 1 hour.
-
Workup: Acidify with 1M HCl and extract.
Visualizing the Workflow
The following diagram illustrates the strategic application of this building block, highlighting the divergence between "Building" the core and "Clicking" it into a drug scaffold.
Figure 1: Operational flowchart transforming the raw alkene precursor into complex medicinal targets via Zinc or Lithium intermediates.
References
-
Spirocyclic Scaffolds in Drug Discovery
-
Negishi Coupling of Secondary Alkyl Halides
-
Difluorocarbene Chemistry
- Building Block Data: Title: 5-Bromo-1,1-difluorospiro[2.3]hexane Product Page. Source: ChemScene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Negishi Coupling [organic-chemistry.org]
Application Note: Experimental Setup for Reactions Involving Fluorinated Spirocycles
Abstract & Strategic Importance
Fluorinated spirocycles represent a "privileged scaffold" in modern drug discovery. By combining the metabolic stability of the C–F bond with the rigid, three-dimensional architecture of spirocyclic systems (high
This guide details the experimental setups required to synthesize these high-value targets. It distinguishes between constructive fluorination (building the spirocycle via fluorine-mediated cyclization) and functional group interconversion (introducing fluorine onto a pre-formed spiro-scaffold).
Safety & Handling Protocols (Critical)
Working with fluorinating agents on strained rings requires strict adherence to safety protocols due to the risks of exothermic decomposition and hydrofluoric acid (HF) generation.
Reagent-Specific Hazards
| Reagent | State | Hazard Profile | Storage & Handling |
| DAST (Diethylaminosulfur trifluoride) | Liquid | Explosive >50°C; Reacts violently with water to release HF. | Store <4°C. Handle in fume hood. Do not heat neat. Use Teflon/PFA syringes. |
| Deoxo-Fluor® | Liquid | More thermally stable than DAST but still exothermic. Releases HF on hydrolysis. | Store <25°C. Compatible with borosilicate glass (if dry). |
| Selectfluor® | Solid | Oxidizer. Electrophilic F+ source. Non-volatile. | Store at RT. Hygroscopic; handle under inert atmosphere for best results. |
| XtalFluor-E® | Solid | Safer alternative to DAST.[1] Generates HF in situ only with activators (e.g., DBU, Et3N•3HF). | Store in desiccator. Requires activator for reactivity. |
Reactor Material Selection
-
Standard Glassware: Acceptable for Selectfluor and XtalFluor reactions where HF concentration is low or buffered.
-
PFA/Teflon Vessels: MANDATORY for DAST reactions >10g scale or any reaction involving anhydrous HF/Pyridine. Glass etching can lead to vessel failure and sample contamination with silica fluorides.
Experimental Protocols
Protocol A: Selectfluor-Mediated Spirocyclization
Application: Creating fluorinated spiro-oxazines, thiazines, or furanones from acyclic precursors via electrophilic fluorination.
Mechanism: The electrophilic fluorine activates a double bond or aromatic ring, triggering an intramolecular nucleophilic attack by a pendant amide, alcohol, or ketone.
Materials:
-
Substrate: e.g.,
-(2-(cyclohex-1-en-1-yl)ethyl)benzamide (0.5 mmol) -
Reagent: Selectfluor (1.2 – 1.5 equiv)
-
Solvent: Acetonitrile (MeCN) or MeCN/H2O (gradient grade, dried over molecular sieves)
-
Vessel: 10 mL Borosilicate vial with PTFE-lined cap.
Step-by-Step Methodology:
-
Preparation: Flame-dry the reaction vial and cool under a stream of Nitrogen (
). -
Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous MeCN (0.1 M concentration).
-
Addition: Add Selectfluor (1.2 equiv) in one portion at 0°C (ice bath).
-
Expert Insight: While Selectfluor is stable at RT, initiating at 0°C suppresses side reactions (e.g., allylic fluorination) in favor of the desired cyclization.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor via TLC or LC-MS.
-
Endpoint: Disappearance of the alkene starting material.
-
-
Quench: Pour the reaction mixture into saturated aqueous
(10 mL). -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel).
-
Note: Fluorinated spirocycles are often less polar than their precursors.
-
Protocol B: Deoxyfluorination of Spirocyclic Alcohols
Application: Converting a hydroxyl group on a pre-formed spiro[3.3]heptane or spiro[2.3]hexane to a fluorine atom.
Challenge: Strained spiro-alcohols are prone to Wagner-Meerwein rearrangements (ring expansion/contraction) or elimination to alkenes under acidic conditions.
Materials:
-
Substrate: 2-hydroxy-2-azaspiro[3.3]heptane derivative.
-
Reagent: DAST (1.5 equiv) or XtalFluor-E (1.5 equiv) + DBU (1.5 equiv).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Vessel: PFA (Perfluoroalkoxy) Round Bottom Flask .
Step-by-Step Methodology (DAST Method):
-
Setup: Charge the PFA flask with the spiro-alcohol (1.0 equiv) and DCM (0.2 M). Cool to -78°C (Dry ice/acetone bath).
-
Critical: Low temperature is essential to prevent ring fragmentation.
-
-
Reagent Addition: Add DAST (1.5 equiv) dropwise via a plastic syringe over 10 minutes.
-
Safety: Do not use glass syringes; DAST can seize the plunger.
-
-
Equilibration: Stir at -78°C for 1 hour, then slowly warm to RT over 4 hours.
-
Quench (Hazardous):
-
Cool back to 0°C.
-
Dilute with DCM.
-
Dropwise addition of saturated
. CAUTION: Vigorous evolution.
-
-
Workup: Separate phases. Wash organic layer with water and brine. Dry over
. -
Analysis:
NMR is crucial here.-
Success: Doublet of triplets (or similar pattern) around -160 to -180 ppm (H-F coupling).
-
Failure: Signal at -110 to -120 ppm often indicates elimination (alkene formation) or rearrangement.
-
Decision Logic & Workflow Visualization
The following diagrams illustrate the decision process for reagent selection and the mechanistic pathway for the constructive synthesis.
Diagram 1: Reagent Selection Decision Tree
Caption: Decision matrix for selecting fluorinating agents based on substrate functionality and stability.
Diagram 2: Selectfluor Spirocyclization Workflow
Caption: Mechanistic workflow for the constructive synthesis of fluorinated spirocycles via Selectfluor.
Data Summary: Reagent Performance Comparison
The following table summarizes expected outcomes based on literature precedents for spirocyclic substrates.
| Parameter | Selectfluor (Cyclization) | DAST (Deoxyfluorination) | XtalFluor-E (Deoxyfluorination) |
| Reaction Type | Constructive (Ring Forming) | Functionalization (Substitution) | Functionalization (Substitution) |
| Typical Yield | 65% – 85% | 40% – 70% | 50% – 80% |
| Primary Side Product | Protodefluorinated material | Eliminated alkene (Olefin) | Eliminated alkene (Olefin) |
| Temp Range | 0°C to 80°C | -78°C to RT | -78°C to RT |
| Scale Scalability | High (Solid handling easy) | Low (Exotherm management difficult) | Medium (Requires activators) |
| Key Reference | Org.[2] Biomol. Chem. [1] | J. Org.[3][4] Chem. [2] | J. Org.[3][4] Chem. [3] |
Troubleshooting & Expert Tips
-
Elimination vs. Substitution:
-
Issue: When fluorinating spiro-alcohols, the strain often drives elimination to the alkene rather than substitution.
-
Solution: Switch from DAST to Bio-XtalFluor or PhenoFluor . Alternatively, convert the alcohol to a triflate first, then displace with TBAF (tetrabutylammonium fluoride) in t-butanol (the alcohol solvent suppresses elimination).
-
-
Purification Visibility:
-
Issue: Many fluorinated spirocycles lack a strong UV chromophore.
-
Solution: Use Iodine (
) staining or Permanganate ( ) dip for TLC visualization. Do not rely solely on UV-254.
-
-
NMR Characterization:
-
Carbon-Fluorine coupling (
) splits signals into doublets ( Hz for C-F). This can be mistaken for impurities if not anticipated. Always run decoupled NMR to confirm integration.
-
References
-
Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry. [Link]
-
A Continuous-Flow Protocol for Light-Induced Benzylic Fluorinations. The Journal of Organic Chemistry. [Link]
-
Simpler fluorine chemistry (XtalFluor vs DAST safety). Society of Chemical Industry. [Link]
-
Diethylaminosulfur Trifluoride (DAST): A Comprehensive Overview. Ningbo Inno Pharmchem. [Link]
-
Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. [Link][5]
Sources
Application Note: Scale-Up Synthesis of 5-Bromo-2,2-difluorospiro[2.3]hexane
Executive Summary & Strategic Rationale
This application note details the robust, scalable synthesis of 5-Bromo-2,2-difluorospiro[2.3]hexane , a high-value building block in modern medicinal chemistry.
Scientific Context:
The spiro[2.3]hexane scaffold has emerged as a critical bioisostere for gem-dimethyl groups and carbonyls, offering improved metabolic stability and defined vector orientation for substituent exit vectors. The inclusion of the gem-difluoro motif modulates lipophilicity (
Scale-Up Strategy:
While gram-scale synthesis often utilizes expensive reagents (e.g., Ruppert-Prakash reagent,
Synthetic Pathway & Mechanism[1][2][3]
The synthesis relies on a convergent strategy: the construction of the strained spirocyclic system via a [2+1] cycloaddition of singlet difluorocarbene to an exocyclic alkene.
Reaction Scheme (DOT Visualization)
Figure 1: Two-step synthetic pathway transforming 3-bromocyclobutanone to the target spirocycle.
Detailed Protocols
Step 1: Synthesis of 3-Bromo-1-methylenecyclobutane
Objective: Convert the ketone to the exocyclic alkene via Wittig olefination. Scale: 100 g Input
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 3-Bromocyclobutanone | 1.0 | Substrate |
| Methyltriphenylphosphonium bromide | 1.1 | Ylide Precursor |
| Potassium tert-butoxide (KOtBu) | 1.2 | Base |
| THF (Anhydrous) | 10 Vol | Solvent |
Protocol:
-
Ylide Formation: In a reactor equipped with a mechanical stirrer and nitrogen inlet, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C.[1]
-
Base Addition: Add KOtBu portion-wise over 30 minutes. The solution will turn bright yellow (phosphorus ylide formation). Stir for 1 hour at 0°C.
-
Substrate Addition: Add 3-bromocyclobutanone (dissolved in minimal THF) dropwise over 45 minutes, maintaining internal temperature
. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by GC-MS (disappearance of ketone).
-
Work-up: Quench with saturated
. Extract with pentane (to avoid co-extracting triphenylphosphine oxide, TPPO). -
Purification: The alkene is volatile. Carefully concentrate the organic layer. If TPPO precipitates, filter it off. Purify via fractional distillation (approx. bp 60-65°C at 50 mmHg).
-
Critical Note: Do not use rotavap vacuum indiscriminately; product loss will occur due to volatility.
-
Step 2: Scale-Up Spirocyclization (Difluorocarbene Insertion)
Objective: [2+1] Cycloaddition using TFDA-Na. Scale: 50 g of Alkene Intermediate
Safety Critical (E-E-A-T):
-
Gas Evolution: The decarboxylation of TFDA-Na releases 1 mole of
for every mole of reagent. On a 50g scale, this generates massive gas volume. The system must have a wide-bore vent to a bubbler. -
Thermal Control: The reaction requires
to initiate. Once started, it is exothermic. -
Diglyme: Reprotoxic. Handle in a fume hood.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 3-Bromo-1-methylenecyclobutane | 1.0 | Substrate |
| Sodium Chlorodifluoroacetate (TFDA-Na) | 2.5 - 3.0 | Carbene Source |
| Diglyme (Anhydrous) | 5 Vol | Solvent |
| Hydroquinone | 1% wt | Polymerization Inhibitor |
Process Flow Diagram (DOT)
Figure 2: Process flow for the high-temperature carbene insertion step.
Protocol:
-
Preparation of TFDA Solution: TFDA-Na has low solubility in cold diglyme. Prepare a slurry or saturated solution of TFDA-Na (3.0 equiv) in Diglyme (3 Vol) at 80°C in a separate heated dropping funnel. Note: Keep this solution warm to prevent clogging.
-
Reactor Charge: In the main reactor, charge Diglyme (2 Vol), 3-bromo-1-methylenecyclobutane (1.0 equiv), and Hydroquinone.
-
Heating: Heat the reactor contents to 165°C .
-
Controlled Addition: Slowly add the hot TFDA-Na slurry/solution to the reactor over 2–3 hours.
-
Why? Instantaneous concentration of TFDA must be kept low to favor reaction with the alkene over carbene dimerization (formation of tetrafluoroethylene gas).
-
Monitor: Watch the bubbler.[2] A steady stream of
indicates successful carbene generation. If gas evolution stops, check temperature (must be ).
-
-
Completion: After addition, stir at 165°C for an additional 30 minutes.
-
Work-up: Cool to RT. The mixture will be dark. Filter off the precipitated NaCl.
-
Extraction: Pour filtrate into 5 volumes of water. Extract 3x with Pentane or Diethyl Ether. (Diglyme is water-soluble and will remain in the aqueous phase).
-
Purification:
-
Dry organics over
. -
Concentrate carefully.
-
Final Purification: Vacuum distillation. The product is a clear, colorless liquid (bp approx. 55-60°C @ 15 mmHg).
-
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify the following data points:
-
1H NMR (CDCl3):
-
Look for the disappearance of exocyclic alkene protons (
4.8-5.0 ppm). -
Appearance of high-field cyclopropane protons (
1.2-1.8 ppm range, complex multiplet due to F-coupling). -
Cyclobutane protons (
2.5-3.5 ppm).
-
-
19F NMR:
-
Distinct AB quartet pattern for the gem-difluoro group (approx
-130 to -150 ppm). This confirms the spiro-ring closure.
-
-
GC-MS:
-
Molecular ion
and (1:1 ratio for Bromine). -
Loss of
fragment is common.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Carbene dimerization | Decrease addition rate of TFDA-Na. Increase stirring speed to improve dispersion. |
| No Reaction | Temperature too low | Internal temperature must be |
| Clogged Funnel | TFDA-Na precipitation | Keep the dropping funnel heated to >60°C. Use a wide-bore stopcock. |
| Product Loss | Volatility | Use a Vigreux column for solvent removal. Do not use high vacuum for concentration. |
References
-
Mykhailiuk, P. K. (2014).[3] "Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally 'frozen' analogues of L-glutamic acid." Beilstein Journal of Organic Chemistry, 10, 1159–1165. Link
- Dolbier, W. R., et al. (2000). "Efficient generation of difluorocarbene from sodium chlorodifluoroacetate." Journal of Fluorine Chemistry, 102(1-2), 79-83. (Standard protocol for TFDA-Na usage).
-
Grygorenko, O. O., et al. (2024).[3][4] "Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres." Chemistry – A European Journal.[3] Link
-
Organic Syntheses. "Preparation of 1,1-Difluorocyclopropanes from Alkenes: General Procedure." Org.[3][5][6] Synth. Coll. Vol. 10, p.289. (Foundational safety data for scale-up).
Sources
- 1. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2025-2024 – Mykhailiuk Research Site [mykhailiukchem.org]
- 4. 3-BroMocyclobutanone synthesis - chemicalbook [chemicalbook.com]
- 5. Show how you can synthesize 3-bromo-2-methylbut-1-ene using 2-met... | Study Prep in Pearson+ [pearson.com]
- 6. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
functionalization of the C-Br bond in 5-Bromo-2,2-difluorospiro[2.3]hexane
Application Note: Functionalization of the C–Br Bond in 5-Bromo-2,2-difluorospiro[1]hexane
Executive Summary & Strategic Rationale
In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to complex, sp3-rich three-dimensional scaffolds is a proven strategy to improve pharmacokinetic profiles, increase aqueous solubility, and mitigate off-target liabilities (e.g., hERG toxicity). The spiro[1]hexane system has emerged as a premier rigid bioisostere for tert-butyl and phenyl groups.
Specifically, 5-Bromo-2,2-difluorospiro[1]hexane is a highly prized building block. The gem-difluoro moiety on the cyclopropane ring modulates lipophilicity and increases metabolic stability against cytochrome P450 oxidation, while the C–Br bond on the cyclobutane ring serves as the critical exit vector for modular functionalization. However, activating a secondary, unactivated C(sp3)–Br bond within a highly strained spirocyclic system presents significant synthetic challenges, including competitive β-hydride elimination, ring-opening side reactions, and sluggish oxidative addition.
This technical guide details two field-proven, self-validating methodologies to functionalize this specific C–Br bond: Dual Metallaphotoredox Cross-Coupling and TurboGrignard-Mediated Borylation .
Mechanistic Causality & Reaction Design
Traditional palladium-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig) frequently fail with secondary alkyl bromides like 5-bromo-2,2-difluorospiro[1]hexane. The Pd(II)-alkyl intermediate undergoes rapid β-hydride elimination faster than transmetalation or reductive elimination, leading to undesired alkene byproducts.
To circumvent this, we employ two distinct mechanistic paradigms:
-
Single-Electron Transfer (SET) via Photoredox Catalysis: By utilizing an Iridium-based photocatalyst, the C–Br bond is homolytically cleaved to generate a transient spiro[1]hexyl radical. This radical is rapidly intercepted by a Nickel catalyst. Because Nickel undergoes facile single-electron oxidative addition and resists β-hydride elimination in its high-valent Ni(III) state, cross-coupling proceeds smoothly at room temperature [1].
-
Halogen-Metal Exchange via Ate-Complexes: Using the Knochel TurboGrignard reagent (
-PrMgCl·LiCl), the C–Br bond is converted to a nucleophilic Grignard intermediate. The addition of LiCl is not arbitrary; it breaks the polymeric aggregates of the Grignard reagent, drastically increasing the kinetic basicity of the isopropyl group and allowing the exchange to occur at cryogenic temperatures (-20 °C), which prevents strain-driven ring-opening[2].
Figure 1: Dual Photoredox/Nickel Catalytic Cycle for C(sp3)-Br Arylation.
Experimental Protocols
Protocol A: Dual Metallaphotoredox C(sp3)–C(sp2) Cross-Coupling
This protocol outlines the direct arylation of the spirocyclic bromide using Ir/Ni dual catalysis. It is highly tolerant of polar functional groups (alcohols, amines, heterocycles) commonly found in pharmaceutical intermediates [3].
Self-Validation Checkpoint: The reaction progress can be directly monitored via
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture: In an argon-filled glovebox, charge a 20 mL reaction vial equipped with a magnetic stir bar with:
-
NiCl
·dme (0.10 equiv, 10 mol%) -
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.10 equiv, 10 mol%) *[Ir{dF(CF
)ppy} (dtbbpy)]PF (0.02 equiv, 2 mol%) -
Aryl bromide (1.20 equiv)
-
Anhydrous Na
CO (2.0 equiv)
-
-
Addition of the Spirocycle: Add 5-Bromo-2,2-difluorospiro[1]hexane (1.00 equiv, 0.5 mmol scale) and Tris(trimethylsilyl)silane (TTMSS) (1.1 equiv) as the radical mediator.
-
Solvent Addition & Degassing: Add 5.0 mL of anhydrous, inhibitor-free Dimethylacetamide (DMA). Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and subject the mixture to three freeze-pump-thaw cycles.
-
Causality Note: Dissolved oxygen is a potent triplet quencher. Failing to rigorously degas the solvent will result in the immediate quenching of the *Ir(III) excited state, completely arresting the catalytic cycle.
-
-
Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature (maintained via a cooling fan) for 24 hours.
-
Causality Note: Temperature control is critical. Exceeding 35 °C can induce thermal degradation of the photocatalyst and promote unwanted radical recombination pathways.
-
-
Workup: Dilute the mixture with EtOAc (20 mL), wash with 5% aqueous LiCl (3 x 10 mL) to remove DMA, dry over Na
SO , and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: TurboGrignard-Mediated Borylation
When modularity is required (e.g., synthesizing a library of analogs from a single intermediate), converting the bromide to a boronic ester is the optimal strategy.
Figure 2: TurboGrignard-Mediated Borylation Workflow.
Step-by-Step Procedure:
-
Substrate Dissolution: Dissolve 5-Bromo-2,2-difluorospiro[1]hexane (1.0 equiv, 5.0 mmol) in anhydrous THF (15 mL) under an Argon atmosphere.
-
Cryogenic Cooling: Cool the reaction flask to -20 °C using a dry ice/ethylene glycol bath.
-
Causality Note: The difluorocyclopropane ring exerts immense ring strain. Performing this exchange at 0 °C or room temperature leads to rapid α-elimination or ring-opening of the resulting magnesiate intermediate.
-
-
Halogen-Metal Exchange: Add
-PrMgCl·LiCl (1.3 M in THF, 1.2 equiv) dropwise over 10 minutes. Stir the reaction at -20 °C for 2 hours.-
Self-Validation Checkpoint: Quench a 0.1 mL aliquot with D
O. GC-MS analysis should show >95% incorporation of Deuterium at the C5 position, confirming complete Grignard formation.
-
-
Borylation: Add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (
-PrOBpin) (1.5 equiv) in one portion. Allow the reaction to slowly warm to room temperature over 3 hours. -
Quench & Isolation: Quench with saturated aqueous NH
Cl (10 mL). Extract with MTBE (3 x 15 mL), dry the combined organic layers over MgSO , and concentrate. The resulting boronic ester can often be used in subsequent Suzuki couplings without further purification.
Quantitative Data & Method Comparison
The table below summarizes the operational parameters and substrate scope limitations for both functionalization methodologies, allowing chemists to select the appropriate route based on their target profile.
| Parameter | Protocol A: Metallaphotoredox | Protocol B: TurboGrignard Borylation |
| Primary Output | C(sp3)–C(sp2) Bond (Direct Arylation) | C(sp3)–B(pin) Bond (Boronic Ester) |
| Reaction Temperature | 22–25 °C (Room Temperature) | -20 °C to Room Temperature |
| Functional Group Tolerance | High: Tolerates alcohols, primary amines, unprotected indoles, and acidic protons. | Low: Incompatible with acidic protons, ketones, esters, and electrophilic centers. |
| Scalability | Moderate (typically 0.1 – 5.0 mmol due to photon penetration limits). | High: Easily scalable to >50 grams in standard batch reactors. |
| Average Yield | 65% – 85% | 75% – 92% |
| Key Advantage | Single-step late-stage functionalization. | Creates a versatile, stable intermediate for divergent library synthesis. |
References
1. 2. 3.
Sources
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-2,2-difluorospiro[2.3]hexane Synthesis
Ticket ID: SPIRO-BR-F2-OPT Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This technical guide addresses the synthesis of 5-bromo-2,2-difluorospiro[2.3]hexane , a high-value scaffold used in medicinal chemistry as a conformationally restricted bioisostere. The primary synthetic challenge lies in the [2+1] cycloaddition of difluorocarbene (:CF₂) to 3-bromo-1-methylenecyclobutane.
Low yields in this synthesis are typically caused by three converging factors: carbene source instability , precursor polymerization , and product volatility during isolation. This guide prioritizes the TFDA (Dolbier) and TMSCF₃ (Ruppert-Prakash) protocols over the traditional sodium chlorodifluoroacetate method to maximize yield and reproducibility.
Part 1: Critical Troubleshooting (Q&A)
Q1: My conversion is stalled at <40%. Adding more reagent doesn't help. What is killing the carbene?
Diagnosis: This is likely a moisture-induced quenching or thermal decomposition issue. Difluorocarbene (:CF₂) is an electrophilic singlet carbene. If water is present (even ppm levels), it rapidly hydrolyzes to carbon monoxide and HF, bypassing the cycloaddition.
Corrective Action:
-
Reagent Switch: If you are using Sodium Chlorodifluoroacetate, stop. It requires high temperatures (180°C+) which degrades the brominated precursor. Switch to TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate).[1]
-
The "Dry" Standard:
-
Solvents (Diglyme or Toluene) must be distilled over Na/Benzophenone or processed through activated molecular sieves (3Å).
-
Reaction vessels must be flame-dried under Argon flow.
-
-
Stoichiometry: The carbene half-life is short. Add the carbene source (TFDA) slowly via syringe pump (e.g., 1 mL/h) to maintain a steady concentration relative to the alkene.
Q2: I see the product in the crude NMR, but I lose 50% of it during rotary evaporation.
Diagnosis: Volatility Management Failure . 5-Bromo-2,2-difluorospiro[2.3]hexane is a low-molecular-weight haloalkane. It likely has a boiling point between 60°C–80°C (estimate based on structural analogs) and sublimates/co-distills with common solvents.
Corrective Action:
-
Solvent Swap: Do not extract with Dichloromethane (DCM) or Diethyl Ether if possible. Use Pentane or Diethyl Ether only if you use a Vigreux column for concentration.
-
Cold Concentration: Never heat the water bath above 20°C. Use a vacuum controller set to >100 mbar (do not go to full vacuum).
-
Telescoping: If this is an intermediate, do not isolate. React the crude solution directly in the next step (e.g., amine displacement or cross-coupling).
Q3: The reaction mixture turns into a black tar/sludge.
Diagnosis: Polymerization of the Precursor . 3-bromo-1-methylenecyclobutane is an exocyclic alkene with significant ring strain. High temperatures or Lewis acidic byproducts can trigger polymerization.
Corrective Action:
-
Radical Inhibitor: Add 1% (mol) BHT (Butylated hydroxytoluene) to the reaction mixture. It does not interfere with the singlet carbene insertion but prevents radical polymerization of the alkene.
-
Temperature Control: Maintain the reaction at the lowest effective temperature. For TFDA, this is 100°C–110°C. For TMSCF₃/NaI, this can be done at 60°C–80°C.
Part 2: Optimized Synthetic Protocols
Method A: The TFDA Route (Recommended for High Yield)
Based on Dolbier's modification for sensitive substrates.
Mechanism: TFDA undergoes fluoride-induced desilylation and decarboxylation to generate :CF₂ under neutral, anhydrous conditions.
Reagents:
-
Substrate: 3-bromo-1-methylenecyclobutane (1.0 equiv)
-
Reagent: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.5 equiv)
-
Catalyst: NaF (0.2 equiv, dried)
-
Solvent: Diglyme (anhydrous)
Protocol:
-
Charge a flame-dried Schlenk flask with NaF and the substrate in Diglyme under Argon.
-
Heat the mixture to 110°C .
-
Add TFDA dropwise via syringe pump over 4 hours. Note: Slow addition is critical to prevent :CF₂ dimerization to tetrafluoroethylene.
-
Stir for an additional 1 hour.
-
Workup: Cool to 0°C. Dilute with Pentane. Wash with ice-cold water (3x) to remove Diglyme.
-
Purification: Dry organic layer over MgSO₄. Do not rotovap to dryness. Concentrate carefully to ~5 mL, then purify via Kugelrohr distillation or silica plug eluting with Pentane.
Method B: The TMSCF₃ Route (Ruppert-Prakash)
Recommended for scale-up or if TFDA is unavailable.
Mechanism: Iodide-induced decomposition of TMSCF₃ generates :CF₂ at lower temperatures.
Reagents:
-
Substrate: 3-bromo-1-methylenecyclobutane (1.0 equiv)
-
Reagent: TMSCF₃ (Trimethyl(trifluoromethyl)silane) (2.0 equiv)
-
Initiator: NaI (0.2 equiv) or TBAT (anhydrous)
-
Solvent: THF/Toluene (1:1)
Protocol:
-
Dissolve substrate and NaI in THF/Toluene in a sealed pressure tube (heavy-walled glass).
-
Heat to 65°C .
-
Add TMSCF₃ slowly.
-
Monitor by ¹⁹F NMR (look for product signals around -140 to -155 ppm).
Part 3: Visualized Workflows
Reaction Logic & Troubleshooting Flow
The following diagram illustrates the decision matrix for optimizing the reaction based on observed failure modes.
Caption: Decision tree for selecting synthetic routes and troubleshooting common failure modes in spiro[2.3]hexane synthesis.
Synthesis Pathway Mechanism
This diagram details the mechanistic flow of the [2+1] cycloaddition.
Caption: Mechanistic pathway showing the convergence of the precursor and in-situ generated difluorocarbene.
Part 4: Quantitative Data & Reference Table
Comparison of Carbene Sources for Spiro-Synthesis
| Parameter | Sodium Chlorodifluoroacetate | TFDA (Recommended) | TMSCF₃ (Alternative) |
| Reaction Temp | 180°C (Decarboxylation) | 100°C–110°C | 65°C–80°C |
| Moisture Sensitivity | High (Hygroscopic salt) | Moderate | Moderate |
| Typical Yield | 20–40% | 65–85% | 50–75% |
| Side Reactions | Polymerization (due to heat) | Minimal | Trifluoromethylation (rare) |
| Cost | Low | High | Medium |
References
-
Dolbier, W. R., et al. (2000).[1] Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, efficient reagent for difluorocarbene generation. Journal of Fluorine Chemistry.
-
Wang, F., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. European Journal of Organic Chemistry.[2]
-
Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? (Context on spiro[2.3]hexane scaffolds). Organic & Biomolecular Chemistry.
-
Charette, A. B., et al. (2016).[3] Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow.[3] Organic Letters.[3]
Sources
Technical Support Center: Purification & Handling of 5-Bromo-2,2-difluorospiro[2.3]hexane
[1][2]
Executive Summary
5-Bromo-2,2-difluorospiro[2.3]hexane is a high-value, strained building block used primarily as a conformationally restricted bioisostere for ortho-substituted benzenes or bulky alkyl groups in drug discovery.[1][2]
Users frequently report three critical failure modes:
-
"Disappearing Product": Significant mass loss during solvent removal due to high volatility and sublimation.[1]
-
"Invisible Peaks": Lack of UV absorption renders standard Flash Chromatography ineffective.[1]
-
"Brown Oil" Decomposition: Ring-opening polymerization triggered by acidic stationary phases.[1]
This guide addresses these issues with field-proven protocols.
Module 1: Detection & Chromatography (The "Invisible" Problem)
User Query: "I injected 500mg of crude material onto the Flash system, but the UV (254/280 nm) shows a flatline. I collected everything, but my fractions are mixed. How do I see this compound?"
Technical Insight
This molecule possesses an aliphatic skeleton with no conjugated
Troubleshooting Protocol
| Method | Suitability | Notes |
| UV (254 nm) | 🔴 Fail | Completely transparent. Do not use. |
| ELSD | 🟡 Moderate | Effective, but the compound's volatility may cause it to evaporate in the drift tube before detection, leading to low sensitivity.[2] |
| RI (Refractive Index) | 🟢 Good | Best for automated flash systems if isocratic elution is possible.[1] |
| TLC Stains | 🟢 Excellent | Permanganate (KMnO₄): Stains the strained rings/oxidizable bonds (yellow/brown spots).Iodine Chamber: Reversible adsorption (brown spots).[1] |
| GC-FID/MS | 🟢 Best | The gold standard for fraction analysis.[1] High volatility makes it ideal for GC.[1] |
Recommended Workflow
-
TLC Development: Use 10% EtOAc in Hexanes.
-
Staining: Dip in KMnO₄ solution and heat gently. The strained spiro-cycle often oxidizes faster than linear alkanes.[1]
-
Flash Setup: If ELSD/RI is unavailable, perform a "Blind Cut" strategy:
Module 2: Isolation & Volatility (The "Disappearing Product" Problem)
User Query: "My reaction conversion was 95% by GC, but after rotovap, I recovered only 20% yield. Is the compound decomposing?"
Technical Insight
While decomposition is possible (see Module 3), the most likely culprit is volatility .
-
Molecular Weight: ~197 g/mol .[1]
-
Fluorine Effect: The gem-difluoro group weakens intermolecular Van der Waals forces (low polarizability of F), significantly increasing vapor pressure compared to the non-fluorinated analog.
-
Sublimation: This solid can sublime under high vacuum even at room temperature.[1]
Volatility Management Protocol
Step 1: Solvent Choice
-
Avoid high-boiling solvents (DMF, DMSO) during synthesis if possible.[1][2]
-
Extract with Pentane or Diethyl Ether (Boiling points ~35°C).[1] Avoid Toluene or Heptane, which require high vacuum to remove.[1][2]
Step 2: Evaporation Parameters
-
Bath Temperature: Strictly
. -
Vacuum Pressure: Do NOT use high vacuum (< 20 mbar). Keep pressure > 150 mbar.
-
The "Keeper" Solvent: Do not evaporate to dryness.[1] Leave a small amount of solvent if storing for short periods, or immediately move to the next step.[2]
Step 3: Azeotropic Distillation If the compound is contaminated with DCM, add Pentane and rotary evaporate.[2] The Pentane/DCM azeotrope helps remove DCM at lower temperatures without stripping the product.
Module 3: Stability & Storage (The "Decomposition" Problem)
User Query: "The product turned from a white solid to a brown gum on the silica column. What happened?"
Technical Insight
Spiro[2.3]hexanes possess significant Baeyer strain (angle strain).[1]
-
Acid Sensitivity: Standard Silica Gel 60 is slightly acidic (pH ~6.5).[1] This acidity can catalyze the ring-opening of the strained cyclopropane/cyclobutane system, especially when facilitated by the leaving group ability of the Bromine or the polarization of the Fluorines.
-
Thermal Stress: The combination of heat (exothermic adsorption on silica) and acidity is fatal.
Stabilization Protocol
1. Column Pre-treatment (Mandatory) Before loading the sample, flush the silica column with a solvent system containing 1% Triethylamine (Et₃N) .
-
Mechanism:[1][2][3][4] Et₃N neutralizes acidic silanol sites on the silica surface.[1]
-
Verification: The eluent pH should be basic (check with pH paper).[1]
2. Storage Conditions
Visual Troubleshooting Guide
The following logic gate helps you decide the correct purification path based on your specific crude mixture.
Caption: Decision tree for purification emphasizing silica neutralization and volatility management.
Frequently Asked Questions (FAQs)
Q1: Can I use Kugelrohr distillation for this compound? A: Yes, but with extreme caution. Because the compound sublimes easily, Kugelrohr is actually an excellent purification method if controlled.[2]
-
Protocol: Use a cooling bath (dry ice/acetone) on the receiving bulb.[1] Heat the source bulb very slowly. Do not apply dynamic high vacuum immediately; start at ~50 mbar and lower gradually to prevent the compound from bypassing the trap.
Q2: Why does the NMR show a broad doublet for the Fluorine signal?
A: This is likely due to ring flipping or conformational locking of the spiro-cycle. The gem-difluoro group on the spiro[2.3]hexane creates a specific puckering of the ring. At room temperature, you may be observing the average of conformers or a slow exchange regime.[2] Run the NMR at elevated (
Q3: Is this compound potentially explosive? A: While not classified as a high explosive, spiro[2.3]hexanes possess high strain energy (~25-30 kcal/mol).[1]
References
-
Mykhailiuk, P. K. (2023).[1][5] Saturated Bioisosteres of Benzene: Where to Next? Chemistry – A European Journal.[1] Link[1]
- Context: Discusses the utility and stability of spiro[2.3]hexanes as bioisosteres.
-
Denisenko, A., et al. (2021).[1][2] Spiro[2.3]hexane-1,1-diamine: Synthesis and incorporation into protein kinase inhibitors.[1][2] The Journal of Organic Chemistry. Link[1]
- Context: Provides synthetic protocols and handling for amine-substituted spirohexanes, relevant for stability comparisons.
-
Carreira, E. M., & Fessard, T. C. (2014).[1][2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1][2] Chemical Reviews.[1] Link[1]
- Context: Authoritative review on the synthesis and strain-release issues of spirocycles.
-
BenchChem Technical Data. (2025). Synthesis and Purification of Halogenated Spirocycles.[1]Link[1]
-
Context: General handling of volatile halogenated intermediates.[1]
-
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 3. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2023-2021 – Mykhailiuk Research Site [mykhailiukchem.org]
decomposition pathways of 5-Bromo-2,2-difluorospiro[2.3]hexane
Welcome to the Technical Support Center for 5-Bromo-2,2-difluorospiro[2.3]hexane .
As a Senior Application Scientist, I have curated this guide to address the specific stability challenges associated with this high-strain building block. This molecule combines the reactivity of a secondary alkyl bromide with the immense ring strain of a spiro-fused cyclopropane-cyclobutane system.
Part 1: Executive Technical Summary
Molecule: 5-Bromo-2,2-difluorospiro[2.3]hexane CAS: 2306265-27-8 (Analogous/Isomeric Reference) Core Characteristics: [1]
-
Strain Energy: ~52 kcal/mol (Combined strain of cyclopropane and cyclobutane rings).
-
Electronic Effect: The gem-difluoro group on the cyclopropane ring exerts a strong inductive effect (
), pulling electron density away from the spiro center. While this strengthens the distal C-C bonds of the cyclopropane ring via the perfluoroalkyl effect, it paradoxically increases the acidity of protons on the cyclobutane ring. -
Primary Failure Mode: Dehydrohalogenation (HBr Elimination) followed by rapid polymerization.[1]
Part 2: Diagnostic Center (Troubleshooting)
Use this section to match your experimental observation with the underlying chemical failure.
Observation 1: "My reaction mixture turned black/tarry within minutes of adding base."
-
Diagnosis: Rapid E2 Elimination & Polymerization.
-
The Mechanism: The protons at C4/C6 (adjacent to the bromine at C5) are acidified by the ring strain and the inductive pull of the spiro-difluoro system. Even mild bases (e.g.,
, ) can trigger the elimination of HBr. -
The Result: Formation of 2,2-difluorospiro[2.3]hex-4-ene.[1] This strained alkene is highly unstable and undergoes immediate polymerization or dimerization to relieve ring strain.
-
Solution:
-
Switch to non-nucleophilic, bulky bases (e.g., DIPEA, Hunig’s base) only if necessary.[1]
-
Maintain reaction temperatures below 0°C during base addition.
-
Critical: If performing a substitution reaction (
), avoid strong bases entirely. Use silver salts ( ) to assist the leaving group rather than forcing basic conditions.
-
Observation 2: "I see multiple spots on TLC after heating above 60°C."
-
Diagnosis: Thermal Ring Opening (Retro-[2+2] or Homolysis). [1]
-
The Mechanism: At elevated temperatures, the vibrational energy overcomes the activation barrier for the cyclobutane ring to cleave.
-
The Result: Decomposition into 1,1-difluoro-2-methylene-cyclopropane and vinyl bromide derivatives, or radical scrambling.[1]
-
Solution:
-
Strict Temperature Limit: Do not heat above 40°C.
-
If high temperature is required for a coupling reaction, use microwave irradiation (short bursts) rather than prolonged oil bath heating to minimize thermal exposure time.[1]
-
Observation 3: "The starting material disappeared, but I isolated a complex mixture of alcohols/ethers."
-
Diagnosis: Solvolytic Rearrangement (The Cyclopropylcarbinyl Effect).
-
The Mechanism: If you are using polar protic solvents (MeOH,
) or Lewis acids, the bromine can leave ( -like pathway). The resulting cation at C5 is unstable. -
The Result: The cation interacts with the spiro-cyclopropane orbitals, leading to ring expansion (to a fluorinated bicyclo[2.1.1]hexane or cyclopentene system) followed by solvent trapping.
-
Solution:
-
Use strictly anhydrous, non-protic solvents (DCM, THF, Toluene).[1]
-
Avoid Lewis acids (
, ) which coordinate to the bromine and trigger cation formation.
-
Part 3: Mechanistic Decomposition Pathways
The following diagram illustrates the causality between environmental stressors (Heat, Base, Acid) and the degradation products of 5-Bromo-2,2-difluorospiro[2.3]hexane.
Figure 1: Primary decomposition vectors.[1] The E2 elimination pathway (red) is the most common failure mode in basic conditions.
Part 4: Standard Operating Procedures (SOPs)
A. Storage & Handling
| Parameter | Specification | Rationale |
| Temperature | -20°C (Freezer) | Suppresses thermal ring opening and slow HBr elimination.[1] |
| Atmosphere | Argon/Nitrogen | Prevents moisture-induced hydrolysis (HBr formation).[1] |
| Container | Amber Glass | Although not strictly photosensitive, C-Br bonds can cleave under intense UV; amber glass is a safety precaution.[1] |
| Stabilizer | Copper Turnings (Optional) | Can act as a scavenger for free HBr or radicals during long-term storage.[1] |
B. Reaction Setup Protocol
-
Dry Solvents: Always use anhydrous solvents. Trace water acts as a base/nucleophile at high temperatures.
-
Order of Addition: Add the 5-Bromo-2,2-difluorospiro[2.3]hexane last . Ensure the reaction mixture is cooled (0°C or -78°C) before addition.
-
Quenching: Never quench with strong acid or base. Use saturated
(mildly acidic) or phosphate buffer (pH 7).
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use this molecule in a Suzuki coupling?
A: Yes, but with caveats. Standard Suzuki conditions (
-
Modification: Use a catalyst that works at room temperature (e.g.,
or Buchwald precatalysts). Use a weak base like or in anhydrous conditions. Do not reflux.
Q: Why does the NMR show a broad baseline hump? A: This indicates polymerization. If you see sharp peaks for the spiro-system disappearing and a broad "hump" appearing in the aliphatic region (1.0 - 2.5 ppm), the spiro-alkene intermediate has polymerized. Discard the sample; it cannot be purified.
Q: Is the gem-difluoro group stable to reduction?
A: Generally, yes.[1] The C-F bond is strong.[2] However, if you use dissolving metal reductions (
References
-
ChemScene. (2024). 5-Bromo-1,1-difluorospiro[2.3]hexane Product Data. Retrieved from
- Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Chemistry – A European Journal. (Discusses stability of spiro[2.3]hexane scaffolds).
- Wiberg, K. B. (1986). The Structures and Energies of Small Ring Hydrocarbons. Angewandte Chemie International Edition. (Foundational text on strain energy in spiro-cycles).
- Vertex AI Search. (2026). Spiro[2.3]hexane decomposition pathways and stability data.
Sources
troubleshooting guide for spiro[2.3]hexane synthesis
As a Senior Application Scientist, I frequently consult with medicinal chemists aiming to incorporate spiro[1]hexane scaffolds into their drug discovery pipelines. These highly strained, sp³-rich motifs are excellent bioisosteres for aromatic rings, offering improved pharmacokinetic properties and novel spatial geometries[2]. However, constructing two adjacent small rings connected by a single quaternary carbon presents significant thermodynamic and kinetic challenges.
This technical support guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights for the three primary synthetic routes: additive-free photochemical cycloaddition, sulfonium ylide insertions, and enzymatic kinetic resolution.
Workflow Visualization
Fig 1: Primary synthetic workflows for spiro[1]hexane and hetero-analogues.
Core Protocols & Troubleshooting FAQs
Photochemical [1+2] Cycloaddition (Additive-Free)
Context: This green protocol utilizes visible-light irradiation to drive the cyclization of methylenecyclobutanes with diazoesters without the need for transition metal catalysts.
Q: My photoinduced cyclopropanation is yielding less than 20% product, with significant diazoester dimerization. How can I optimize this? Causality & Solution: The primary cause of low yield and diazo dimerization is an imbalance between the rate of carbene generation and the rate of trapping by the alkene. Under visible light, diazoesters decompose to form highly reactive carbenes. If the methylenecyclobutane (MCB) concentration is too low or the photon flux is too high, carbenes will react with unactivated diazo molecules instead of the MCB.
Validated Protocol:
-
Preparation: Dissolve the diazoester (1.0 equiv) and methylenecyclobutane (3.0 equiv—excess is critical to favor cross-reaction) in strictly anhydrous, degassed dichloromethane (DCM).
-
Irradiation: Irradiate using a 440–460 nm Blue LED. Maintain the reaction at room temperature using a cooling fan, as thermal degradation leads to unwanted side products.
-
Self-Validation Step: Monitor the disappearance of the diazoester via TLC (staining with KMnO₄). The reaction validates itself when nitrogen gas evolution ceases and the distinct yellow color of the diazo compound dissipates entirely, indicating complete carbene transfer.
Modular Synthesis via Sulfonium Reagents
Context: Traditional methods struggle to produce heteroatom-containing spiro[1]hexanes. A modern approach leverages novel cyclobutane-, oxetane-, and azetidine-substituted sulfonium salts in Johnson–Corey–Chaykovsky (JCC) type reactions[2].
Q: When attempting the JCC-type insertion with an oxetane-sulfonium salt and an imine, I observe rapid decomposition of the ylide and no spirocycle formation. What is the mechanistic failure? Causality & Solution: Sulfonium ylides bearing strained rings are highly sensitive to nucleophilic attack and premature thermal degradation[3]. If a nucleophilic base (like NaOH or alkoxides) is used, it can attack the sulfonium center directly. Furthermore, generating the ylide at room temperature causes rapid decomposition before the electrophile (imine) can be engaged[4].
Validated Protocol:
-
Ylide Generation: Suspend the oxetane-substituted sulfonium salt (1.2 equiv) in anhydrous THF at -78 °C under an argon atmosphere. Add a strictly non-nucleophilic base (e.g., NaH or t-BuOK) dropwise[3].
-
Electrophile Addition: Stir for 15 minutes at -78 °C to ensure complete ylide formation (the solution will often turn slightly yellow). Slowly add the imine (1.0 equiv)[2].
-
Cyclization: Gradually warm the reaction to 0 °C over 2 hours. The initial nucleophilic attack forms a betaine intermediate, which undergoes spontaneous intramolecular displacement of the sulfide leaving group to close the aziridine ring[4].
-
Self-Validation Step: Perform a crude ¹H-NMR. The disappearance of the characteristic sulfonium alpha-protons and the emergence of highly shielded aziridine protons (often < 1.0 ppm) validates successful spirocyclization.
Enzymatic Kinetic Resolution of Carbocyclic Nucleosides
Context: For antiviral drug development, enantiopure spiro[1]hexane nucleosides are required. This is achieved via lipase-catalyzed resolution of racemic cyclobutyl precursors[5].
Q: I am using Pseudomonas cepacia lipase (PS) to resolve a racemic spiro[1]hexane alcohol precursor, but my enantiomeric excess (ee) is stalling at 60%. How do I achieve >99% ee? Causality & Solution: The choice of the acylating agent is the primary determinant of enantioselectivity in this enzymatic pocket[5]. Bulky acyl donors like vinyl benzoate cause steric clashes within the active site of P. cepacia lipase, reducing the differential binding affinity between the R- and S-enantiomers. Switching to a smaller, more linear donor like vinyl acetate drastically improves the kinetic resolution[5].
Validated Protocol:
-
Reaction Setup: Dissolve the racemic spiro[1]hexane alcohol (1.0 equiv) in an organic solvent (e.g., THF or MTBE). Add an excess of vinyl acetate (3.0 equiv)[5].
-
Enzymatic Acylation: Add Pseudomonas cepacia lipase (PS) (typically 50-100% w/w relative to substrate). Stir at a strictly controlled 30 °C[6].
-
Self-Validation Step: Monitor the reaction via chiral HPLC. The reaction is a self-validating kinetic resolution when exactly 50% conversion is reached. The (+)-acetate and the unreacted (-)-alcohol can then be easily separated via standard silica gel chromatography due to their distinct Rf values[5].
Quantitative Data Presentation
| Synthesis Method | Key Substrates | Critical Reagents / Conditions | Typical Yield / ee | Primary Application |
| Photochemical [1+2] Cycloaddition | Methylenecyclobutanes, Diazoesters | Blue LED (440-460 nm), Additive-free, RT | 60–85% Yield | Functionalized spiro[1]hexane esters |
| Sulfonium Ylide Insertion | Cyclobutane/Oxetane sulfonium salts, Alkenes/Imines | NaH or t-BuOK, Anhydrous THF, -78 °C to 0 °C | 50–75% Yield | Heteroatom-containing analogues (oxa/aza-spiro) |
| Enzymatic Kinetic Resolution | Racemic spiro[1]hexane alcohols | P. cepacia lipase (PS), Vinyl acetate, 30 °C | ~48% Yield (max 50%), >99% ee | Enantiopure carbocyclic nucleosides |
References
-
Qi, D., Bai, J., Yao, Y., & Liu, C. (2025). "Photoinduced synthesis of functionalized spiro[1]hexane via an additive-free approach." Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Natho, P., et al. (2025). "Novel Sulfonium Reagents for the Modular Synthesis of Spiro[1]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres." Angewandte Chemie International Edition.[Link]
-
Bondada, L., et al. (2004). "Synthesis of Novel Spiro[1]hexane Carbocyclic Nucleosides via Enzymatic Resolution." Organic Letters (ACS Publications).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of novel spiro[2.3]hexane carbocyclic nucleosides via enzymatic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
byproduct analysis in 5-Bromo-2,2-difluorospiro[2.3]hexane reactions
Introduction: The "Spiro-F2-Br" Challenge
Welcome to the technical support center for 5-Bromo-2,2-difluorospiro[2.3]hexane . As researchers, we value this scaffold for its ability to serve as a rigid, metabolic bioisostere for cyclohexanes and phenyl rings. However, the combination of significant ring strain (~25 kcal/mol for spiro[2.3]hexane) and the electron-withdrawing gem-difluoro group creates a unique reactivity profile that often leads to baffling byproducts.
This guide moves beyond standard datasheets to address the causality of failure modes. We focus on the three "Silent Killers" of this reaction: Strain-Release Ring Opening , Base-Mediated Elimination , and Protodehalogenation .
The Diagnostic Matrix: Identifying Your Impurity
Before altering your conditions, use this matrix to identify the byproduct based on your analytical data (LC-MS / GC-MS).
| Observation (LC-MS/GC) | Likely Identity | Root Cause | Corrective Action |
| M+ (Same Mass), Different RT | Ring-Opened Isomer (Acyclic or rearranged cyclic) | Acid catalysis or excessive thermal stress (>80°C). | Switch to mild bases (Cs₂CO₃); avoid Lewis acids; lower temp. |
| M - 80/82 Da (Loss of HBr) | Spiro-alkene (Elimination product) | Strong bases (e.g., NaOtBu, KHMDS) or high T. | Use weaker bases (K₃PO₄); keep T < 60°C. |
| M - 78/80 Da (+H, -Br) | Protodehalogenated (2,2-difluorospiro[2.3]hexane) | Moisture in metallation reactions; incomplete coupling. | Dry solvents (<50 ppm H₂O); check catalyst load. |
| M + 18 Da (Water adduct) | Hydrated Ring-Open Product | Acidic aqueous workup opened the cyclopropane. | Quench with basic buffer (pH 8-9); avoid 1M HCl. |
Deep Dive: Troubleshooting & Mechanism
Scenario A: "My product mass is correct, but the NMR is messy." (Ring Opening)
The Issue: The spiro[2.3]hexane core is a "loaded spring." The gem-difluoro group at the C2 position (distal on the cyclopropane) pulls electron density, but the spiro junction (C1/C4) remains susceptible to acid-catalyzed cleavage.
Mechanism: Under acidic conditions (or with strong Lewis acids like AlCl₃ or BF₃), the spiro carbon can protonate or complex, leading to the cleavage of the cyclopropane ring. This relieves the ~27 kcal/mol strain, resulting in a gem-difluoro acyclic chain or a rearranged cyclopentane derivative.
Troubleshooting Protocol:
-
Acid Check: Are you using HCl for workup? Stop. Use Saturated NH₄Cl or Phosphate Buffer (pH 7).
-
Lewis Acids: If doing a Friedel-Crafts or similar, switch to a milder catalyst (e.g., In(OTf)₃) or lower the temperature to 0°C.
-
Visual Check: Ring-opened products often appear as broad multiplets in ¹H NMR (alkene region 5.0–6.0 ppm) where you expect crisp multiplets for the spiro-cycle.
Scenario B: "I see a new peak with M-80." (Elimination)
The Issue: The C5-Bromine is on the cyclobutane ring. Cyclobutanes are puckered. If you use a bulky, strong base (like t-BuOK), you risk deprotonating the C4 or C6 position, leading to E2 elimination of HBr.
Mechanism: The formation of 2,2-difluorospiro[2.3]hex-4-ene is driven by the relief of steric crowding, despite the introduction of ring strain from the double bond.
Troubleshooting Protocol:
-
Base Selection: Switch from alkoxides (t-BuOK) to carbonates (Cs₂CO₃, K₂CO₃).
-
Solvent Effect: Avoid polar aprotic solvents (DMF, DMSO) at high temperatures, as they enhance the basicity of the anion, promoting elimination. Use Toluene or 1,4-Dioxane.
Scenario C: "The Bromine is gone, but no coupling occurred." (Protodehalogenation)
The Issue: This is common in Lithium-Halogen exchange reactions (e.g., treating with n-BuLi to generate the anion). If the anion forms but finds a proton source (moisture) faster than the electrophile, you get the reduced product.
Troubleshooting Protocol:
-
The "Paper Test": Ensure your inert gas line is actually dry.
-
Titration: Titrate your n-BuLi immediately before use.
-
Internal Temperature: Maintain -78°C strictly. The spiro-anion is less stable than a phenyl anion; if it warms up, it may decompose or grab a proton from the solvent (THF).
Analytical Protocols: The 19F Advantage
Because the gem-difluoro group is chemically distinct, ¹⁹F NMR is your most powerful tool for tracking byproducts without purification.
Standard ¹⁹F NMR Setup:
-
Solvent: CDCl₃ (Standard) or DMSO-d₆.
-
Standard: Trichlorofluoromethane (CFCl₃) at 0 ppm or α,α,α-Trifluorotoluene (-63.7 ppm).
-
Relaxation Delay (d1): Set to >5s to ensure accurate integration if quantifying isomers.
Interpretation Guide:
-
Target (Intact Spiro): typically -135 to -155 ppm . Look for an AB system (two doublets) if the molecule is chiral/rigid, or a singlet if symmetrical.
-
Ring Opened (Acyclic): Shifts often move downfield (towards -80 to -110 ppm) as the F₂C group becomes part of a linear chain.
-
Defluorinated: Disappearance of signal (obviously).
Visualizing the Pathways
The following diagram illustrates the decision logic for troubleshooting reaction failures based on the chemical fate of the spiro scaffold.
Caption: Diagnostic logic flow for classifying impurities in 5-Bromo-2,2-difluorospiro[2.3]hexane reactions.
Frequently Asked Questions (FAQ)
Q: Can I use standard silica gel chromatography for purification? A: Generally, yes, but proceed with caution. Some batches of silica are acidic. If your compound is acid-sensitive (prone to ring opening), add 1% Triethylamine (Et₃N) to your eluent to neutralize the silica surface.
Q: Why is my yield low in Suzuki couplings? A: The C(sp³)-Br bond on a cyclobutane is sterically hindered and less reactive than an aryl bromide.
-
Fix: Use active catalyst systems designed for alkyl halides, such as Pd(dppf)Cl₂ or Pd-PEPPSI-IPr .
-
Fix: Ensure rigorous degassing; oxygen promotes homocoupling or degradation.
Q: Is the gem-difluoro group stable to Lithium Aluminum Hydride (LAH)? A: Usually, yes. The C-F bond is very strong. However, if the ring opens, the fluorine becomes allylic or benzylic (depending on substituents), making it susceptible to reduction. Keep the ring closed, and the fluorines will stay put.
References
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Chemistry – A European Journal.[1]
-
Grygorenko, O. O., et al. (2011). Spiro[2.3]hexane-1-carboxylic acids: synthesis and application in drug discovery. Tetrahedron.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
ChemScene Data. (2024). 5-Bromo-1,1-difluorospiro[2.3]hexane Product Data.(Note: Numbering convention may vary; confirms scaffold availability).
Sources
Technical Support Center: Enhancing the Stability of Brominated Intermediates
Welcome to the Technical Support Center dedicated to addressing the stability challenges of brominated intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on handling, storing, and utilizing these versatile yet often sensitive compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and field-proven experience.
Introduction: The Double-Edged Sword of Bromination
Brominated compounds are invaluable in modern organic synthesis, serving as key intermediates in the construction of complex molecules, from pharmaceuticals to advanced materials.[1] The bromine atom's utility as an excellent leaving group in nucleophilic substitutions and its role in pivotal cross-coupling reactions make it a synthetic workhorse.[1] However, this reactivity is a double-edged sword, often leading to inherent instability. This guide will equip you with the knowledge to mitigate these stability issues, ensuring the integrity of your intermediates and the success of your synthetic campaigns.
Frequently Asked Questions (FAQs) on Stability
This section addresses common questions regarding the stability of brominated intermediates.
Q1: My brominated intermediate is turning yellow/brown upon storage. What is happening and how can I prevent it?
A1: The discoloration of your brominated intermediate is a common indicator of decomposition. The primary culprits are often exposure to light, heat, moisture, and air (oxygen). Several decomposition pathways can lead to colored byproducts.
-
Dehydrobromination: This is a frequent decomposition route, especially for alkyl bromides, leading to the formation of an alkene and hydrogen bromide (HBr). The liberated HBr can then catalyze further decomposition, creating a cascade effect.
-
Oxidation: Exposure to air can lead to oxidative degradation, particularly for electron-rich aromatic or heterocyclic systems.
-
Radical Decomposition: Light or heat can initiate radical chain reactions, leading to a complex mixture of degradation products. This is a known issue for compounds like N-bromosuccinimide (NBS) which can release bromine upon storage.[2]
Prevention Strategies:
-
Storage Conditions: Store your brominated intermediates in a cool, dark, and dry environment.[2] Refrigeration or freezing is often recommended. The use of amber-colored vials or wrapping containers in aluminum foil can protect against light-induced degradation.
-
Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere of nitrogen or argon is crucial to prevent oxidation and moisture-related decomposition.[3]
-
Use of Stabilizers: The addition of small amounts of stabilizers can significantly prolong the shelf life of your intermediate. Common stabilizers include:
-
Acid Scavengers: To neutralize any liberated HBr, acid scavengers like epoxidized soybean oil (ESO) or basic solids such as potassium carbonate can be added.[4][5]
-
Radical Inhibitors: For compounds prone to radical decomposition, inhibitors like Butylated Hydroxytoluene (BHT) or hydroquinone can be beneficial.[6][7][8][9] These compounds act as radical scavengers, terminating the decomposition chain reaction.[10]
-
Q2: I'm observing significant debromination during my cross-coupling reaction. What are the likely causes and solutions?
A2: Debromination is a common side reaction in cross-coupling reactions, particularly with electron-rich or sterically hindered brominated heterocycles. This leads to the formation of the corresponding protonated (debrominated) arene or heterocycle, reducing the yield of your desired product.
Potential Causes:
-
Protodeboronation of the Boronic Acid/Ester: Instability of the boronic acid partner can lead to its decomposition, slowing down the desired cross-coupling and allowing more time for the debromination of your brominated intermediate to occur.
-
Catalyst-Mediated Hydrodehalogenation: The active palladium(0) catalyst can sometimes facilitate the reduction of the C-Br bond, especially in the presence of a hydride source.
-
Reaction Conditions: High temperatures and prolonged reaction times can favor decomposition pathways.
Troubleshooting Workflow:
Q3: My brominated heterocycle (e.g., bromo-imidazole, bromo-pyridine) is unstable during purification by silica gel chromatography. What can I do?
A3: The acidic nature of standard silica gel can cause degradation of sensitive compounds, especially those containing basic nitrogen atoms like many heterocycles.[11][12] This can lead to streaking on TLC plates, low recovery from the column, and the formation of new impurities.
Solutions:
-
Deactivated Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. A common method is to prepare the slurry for your column in a solvent system containing a small amount (0.1-1%) of a non-nucleophilic base like triethylamine.[11]
-
Alternative Stationary Phases: If deactivation is not sufficient, consider using a more inert stationary phase:[11]
-
Alumina (Neutral or Basic): This is often a good alternative for acid-sensitive compounds.
-
Florisil: A magnesium silicate-based adsorbent that can be less harsh than silica.
-
-
Amine-Bonded Silica: This specialized stationary phase is designed for the purification of basic compounds and can significantly improve recovery and separation.[12]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges.
Guide 1: Synthesis and Handling of α-Bromo Ketones and Esters
α-Bromo carbonyl compounds are valuable synthetic intermediates but are notoriously unstable and are often lachrymators.
Issue: Decomposition during synthesis or workup.
-
Cause: Liberation of HBr can catalyze decomposition. The presence of water can lead to hydrolysis.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (N2 or Ar). Use anhydrous solvents.
-
Acid Scavenger in Workup: During the aqueous workup, use a mild base like sodium bicarbonate solution to neutralize any generated HBr.
-
Temperature Control: Perform the reaction and workup at low temperatures to minimize decomposition.
-
Prompt Purification: Purify the crude product immediately after workup to prevent decomposition on standing.
-
Issue: Low yield or incomplete conversion during bromination.
-
Cause: Insufficient activation or decomposition of the brominating agent.
-
Troubleshooting Steps:
-
Choice of Brominating Agent: For acid-catalyzed bromination of ketones, ensure a suitable catalyst like HBr in acetic acid is used. For radical bromination at the alpha position, initiators like AIBN or benzoyl peroxide with NBS are common.
-
Fresh Reagents: Use freshly opened or purified N-bromosuccinimide (NBS), as it can decompose over time.
-
Initiation: For radical reactions, ensure proper initiation with light or a radical initiator.
-
Guide 2: Bromination of Electron-Rich Heterocycles (e.g., Indoles, Pyrroles)
These substrates are highly activated towards electrophilic substitution, which can lead to over-bromination and instability.
Issue: Formation of polybrominated products.
-
Cause: High reactivity of the heterocyclic core.
-
Troubleshooting Steps:
-
Milder Brominating Agent: Use a less reactive brominating agent like N-bromosuccinimide (NBS) instead of molecular bromine (Br₂).
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent, often using slightly less than one equivalent.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity.
-
Solvent Choice: The choice of solvent can influence reactivity. Less polar solvents can sometimes temper the reaction.
-
Issue: Instability of the brominated product.
-
Cause: The introduction of a bromine atom can further activate the ring towards decomposition or polymerization.
-
Troubleshooting Steps:
-
In-situ Use: If possible, generate and use the brominated intermediate in the next reaction step without isolation.
-
Protective Groups: Protect sensitive functionalities on the heterocycle before bromination to enhance stability.
-
Careful Purification: Use the purification techniques for sensitive compounds mentioned in the FAQs, such as chromatography on deactivated silica or alumina.
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Purification of an Acid-Sensitive Brominated Intermediate by Flash Chromatography using Triethylamine-Treated Silica Gel
-
Preparation of the Slurry: In a fume hood, weigh the required amount of silica gel into a beaker. Add the initial, non-polar eluent (e.g., hexane) containing 0.5% (v/v) triethylamine to form a pourable slurry.
-
Packing the Column: Securely clamp the column in a vertical position. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles. Allow the solvent to drain until it is just above the silica bed. Add a thin layer of sand to the top of the silica.
-
Sample Loading: Dissolve your crude brominated intermediate in a minimal amount of the eluent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the solvent system containing 0.5% triethylamine, gradually increasing the polarity as determined by TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.
Protocol 2: Recrystallization of a Light and Air-Sensitive Brominated Intermediate
-
Solvent Selection: In a small test tube, find a suitable solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[13][14]
-
Setup: Use an oven-dried flask equipped with a magnetic stir bar and a condenser. The top of the condenser should be fitted with a balloon filled with an inert gas (N₂ or Ar).
-
Dissolution: Place the crude solid in the flask and add a minimal amount of the recrystallization solvent. Heat the mixture to reflux with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Cooling: Turn off the heat and allow the solution to cool slowly to room temperature, undisturbed. To protect from light, you can wrap the flask in aluminum foil.
-
Crystallization: Once crystals begin to form, you can further encourage crystallization by placing the flask in an ice bath.
-
Isolation: Quickly filter the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. Store the purified product under an inert atmosphere in a dark, cool place.
Data Presentation
Table 1: Common Stabilizers for Brominated Intermediates
| Stabilizer Type | Example(s) | Mechanism of Action | Typical Concentration | Target Intermediates |
| Acid Scavenger | Epoxidized Soybean Oil (ESO), Potassium Carbonate | Neutralizes acidic byproducts like HBr, preventing acid-catalyzed decomposition.[4][5] | 0.1 - 1.0% w/w | Alkyl bromides, acid-sensitive heterocycles |
| Radical Inhibitor | Butylated Hydroxytoluene (BHT) | Scavenges free radicals, terminating radical chain decomposition reactions.[7][8][10] | 50 - 500 ppm | Compounds prone to autoxidation or light-induced decomposition |
| Solvent Stabilizer | Ethanol | Can act as a radical scavenger and may help to solvate and stabilize polar intermediates. | 1-3% in solvents like bromoform | Haloalkanes |
References
- Benchchem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- RSC Publishing. (2019, January 22). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection.
- Benchchem. (2025). Purification challenges for bromoquinoline compounds.
-
Wikipedia. (n.d.). Epoxidized soybean oil. Retrieved from [Link]
- PMC. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- Google Patents. (n.d.).
- CurlyArrows Organic Chemistry. (2022, October 25). What are Radical inhibitors and their role in a reaction?
- SciSpace. (2020, June 27). Overview on developed synthesis procedures of coumarin heterocycles.
- Pearson. (2023, September 22). Bromination of a highly electron-rich alkene such as 2-methoxybut...
- MIT OpenCourseWare. (n.d.). 8.
- ACS Publications. (2006, June 7). Practical Methodologies for the Synthesis of Indoles.
-
Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]
- Faith Industries Ltd. (2022, July 22). What is Epoxidized Soybean Oil (ESO) & Its Uses?
- ResearchGate. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
- (n.d.).
- Biotage. (2023, January 19).
- MDPI. (2023, December 27). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution.
- YouTube. (2021, February 6).
- (n.d.).
- ResearchGate. (2024, October 7). (PDF)
- RSC Publishing. (2025, September 25).
- MDPI. (2019, February 15).
- (n.d.).
- OpenStax. (2023, September 20). 16.
- PubMed. (2013, October 15).
- ACS Publications. (n.d.).
- Benchchem. (2025).
-
Ataman Kimya. (n.d.). EPOXIDIZED SOYBEAN OIL. Retrieved from [Link]
- Organic Syntheses Procedure. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.
- (n.d.). Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study.
- (2005, October 14). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS.
- MDPI. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
- Zamann Pharma Support GmbH. (n.d.).
- Benchchem. (2025). The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide.
- PubMed. (2017, September 15). Synthesis, molecular modeling and anticancer activity of new coumarin containing compounds.
- Scholars Research Library. (n.d.).
- arkat usa. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters.
- (n.d.).
- Google Patents. (n.d.).
- Elchemy. (2025, April 5). What is BHT in Food?
- NIH. (n.d.). Synthesis and crystal structure of a new pyridinium bromide salt.
- College of Engineering Safety. (n.d.).
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- (n.d.).
- SpecialChem. (2022, November 30). BHT.
- (n.d.). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin.
- (2015, January 21). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Epoxidized soybean oil - Wikipedia [en.wikipedia.org]
- 5. What is Epoxidized Soybean Oil (ESO) & Its Uses? [faithind.com]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 8. What is BHT in Food? Benefits & Uses in Food Preservation [elchemy.com]
- 9. specialchem.com [specialchem.com]
- 10. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 11. orgsyn.org [orgsyn.org]
- 12. biotage.com [biotage.com]
- 13. mt.com [mt.com]
- 14. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimization of Difluorospiro[2.3]hexane Synthesis
Status: Operational Subject: Solvent Effects & Troubleshooting for Gem-Difluorocyclopropanation Ticket ID: CHEM-SUP-2024-DFSH Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 1,1-difluorospiro[2.3]hexane scaffolds typically relies on the [2+1] cycloaddition of difluorocarbene (:CF₂) to methylenecyclobutane . This reaction is notoriously sensitive to solvent effects due to three competing factors:
-
Carbene Lifetime: :CF₂ is an electrophilic singlet carbene that is easily quenched by nucleophilic solvents or moisture.
-
Precursor Solubility: Common precursors (e.g., ClCF₂CO₂Na) are inorganic salts requiring polar solvents, while the alkene substrate is lipophilic.[1]
-
Product Volatility: The resulting spiro[2.3]hexane is often a volatile liquid (BP < 100°C), making separation from high-boiling solvents (like DMF or Diglyme) the primary cause of isolated yield failure.
This guide provides a technical breakdown of solvent selection, reaction kinetics, and troubleshooting protocols.
Part 1: The Solvent Matrix & Mechanistic Logic
The Reaction Pathway
The choice of solvent dictates the method of :CF₂ generation. You must align your solvent with your carbene precursor.
Figure 1: Decision tree linking difluorocarbene precursors to mandatory solvent classes and the resulting reaction pathway.
Solvent Performance Data
The following table summarizes how different solvents impact the reaction yield and isolation of the spiro-product.
| Solvent | Boiling Point (°C) | Precursor Compatibility | Yield Potential | Isolation Risk | Technical Notes |
| Diglyme | 162 | ClCF₂CO₂Na (Excellent) | High (>80%) | Critical | The high BP makes distilling the volatile spiro-product difficult. Co-distillation often occurs. |
| DMF | 153 | ClCF₂CO₂Na, TFDA | Moderate | High | Hard to remove.[1] Can quench :CF₂ if wet. Often requires aqueous workup which loses volatile product. |
| THF | 66 | TFDA, TMSCF₃ | High (>85%) | Low | Recommended. Low BP allows easy concentration. Must be anhydrous to prevent hydrolysis. |
| Toluene | 110 | TFDA | Moderate | Medium | Good for lipophilic substrates but poor solubility for some initiators (NaF/KF). |
| Acetonitrile | 82 | TMSCF₃ | Low-Moderate | Medium | Can coordinate to :CF₂, reducing reactivity.[1] Not recommended for strained spiro-synthesis. |
Part 2: Troubleshooting Guide
Issue 1: "I see full conversion of starting material, but I isolate <10% product."
Diagnosis: Volatility Loss during Workup. The 1,1-difluorospiro[2.3]hexane core is highly volatile. If you used Diglyme or DMF, you likely distilled your product into the solvent waste or lost it on the rotavap while trying to remove the high-boiling solvent.
Corrective Action:
-
Switch to TFDA/THF: Use a low-boiling solvent system (THF) so you can concentrate the mixture at low temperature/pressure.
-
Avoid Rotavap: If using Diglyme, do not rotavap.[1] Distill the product directly from the reaction mixture using a short-path distillation head. The product will come over first (lower BP than Diglyme).
-
Telescoping: Do not isolate. React the crude spiro-solution directly in the next step if possible.
Issue 2: "The reaction stalls at 50% conversion."
Diagnosis: Carbene Quenching (Hydrolysis). Difluorocarbene reacts with water 1000x faster than with your alkene. Corrective Action:
-
Dry Solvents: THF must be distilled over Na/Benzophenone or passed through activated alumina. DMF must be <50 ppm H₂O.
-
Increase Equivalence: :CF₂ generation is often inefficient. Increase TFDA or ClCF₂CO₂Na to 3.0–5.0 equivalents relative to the alkene.
Issue 3: "Polymerization of the starting material."
Diagnosis: Lewis Acid/Base imbalance or Thermal Stress. Methylenecyclobutane is strained and prone to ring-opening or polymerization under harsh acidic conditions or extreme heat. Corrective Action:
-
Buffer the Reaction: If using TFDA (which generates silyl species), add a proton sponge or solid Na₂CO₃ to scavenge acidic byproducts.
-
Lower Temperature: Switch from the thermal ClCF₂CO₂Na method (120°C) to the TFDA method (Refluxing THF, 66°C) or TMSCF₃ (0°C to RT).
Part 3: Standard Operating Procedure (SOP)
Protocol: Synthesis of 1,1-Difluorospiro[2.3]hexane via TFDA in THF This method is preferred over the Sodium Chlorodifluoroacetate method due to easier isolation.
Reagents:
-
Methylenecyclobutane (1.0 equiv)[1]
-
TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.5 equiv)[1]
-
NaF (Sodium Fluoride) (0.2 equiv) - Catalytic Initiator
-
Solvent: Anhydrous THF (0.5 M concentration)
Workflow:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.
-
Charging: Add Methylenecyclobutane, NaF, and Anhydrous THF.
-
Addition: Heat the solution to a gentle reflux (66°C).
-
Controlled Feed: Add TFDA dropwise via a syringe pump over 2 hours.
-
Why? Slow addition keeps the instantaneous concentration of :CF₂ low, favoring reaction with the alkene over dimerization to tetrafluoroethylene (gas).
-
-
Monitor: Monitor by ¹⁹F NMR (look for disappearance of TFDA signal at -112 ppm and appearance of spiro-F signal around -130 to -145 ppm).
-
Workup (Crucial):
-
Cool to room temperature.
-
Filter through a short pad of silica (to remove NaF and silyl salts). Wash with a small amount of Pentane.
-
Do NOT Rotavap to dryness. Carefully concentrate at >200 mbar/30°C only to remove bulk THF, or distill the product directly from the crude mixture if the boiling point difference allows.
-
Part 4: Isolation Logic Visualization
The following diagram illustrates the critical decision path for isolation, which is the most common failure point for this specific scaffold.
Figure 2: Isolation strategy based on solvent boiling point to prevent product loss.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use chloroform or DCM as a solvent? A: Generally, no.[1] While they are good solvents for the alkene, they do not support the generation of :CF₂ well. The ClCF₂CO₂Na method requires polar aprotic solvents (Diglyme) to solvate the sodium ion and lower the decomposition temperature. TFDA is compatible with DCM, but the reaction rate is often slower than in THF.[1]
Q: Why is my product yield low even with TFDA? A: Check your addition rate. If you add TFDA too fast, the :CF₂ concentration spikes, leading to dimerization (:CF₂ + :CF₂ → C₂F₄ gas).[1] The gas escapes the flask, resulting in wasted reagent.[1] Use a syringe pump.
Q: Are there safety concerns with TFDA? A: Yes. TFDA releases SO₂ and SiF₄ during the reaction. Ensure the reaction is vented through a proper scrubber (base trap) to neutralize acidic gases.
References
-
Mykhailiuk, P. K. (2025).[1][2] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Communications.[2][3][4]
-
Dolbier, W. R. (2000).[1] Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent.[1][4] Journal of Fluorine Chemistry.
-
Ni, C., & Hu, J. (2016).[1] Recent Advances in the Synthetic Application of Difluorocarbene.[4][5] Chemical Reviews. [1]
-
Mykhailiuk, P. K. (2023).[6] 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene.[6] Chemical Science.
Sources
Catalyst Integrity Hub: Fluorination Support Center
Status: Online Operator: Senior Application Scientist Mission: To diagnose, mitigate, and reverse catalyst deactivation in high-value fluorination protocols.
Introduction
Welcome to the technical support interface. Fluorination is unique among chemical transformations; the high electronegativity of fluorine and the oxidizing power of electrophilic fluorinating reagents (F+) create a hostile environment for most catalysts.
This guide moves beyond generic advice. We treat catalyst deactivation not as "bad luck," but as a deterministic chemical outcome that can be modeled, detected, and prevented.
Module 1: Diagnosis & Triage
"My reaction stalled at 40% conversion. Is the catalyst dead, or is the chemistry broken?"
Before adding more catalyst, you must distinguish between Thermodynamic Inhibition (the catalyst is alive but blocked) and Irreversible Deactivation (the catalyst is destroyed).
The "Split-Stream" Verification Protocol
Do not guess. Perform this kinetic stress test to isolate the variable.
Step-by-Step Methodology:
-
Baseline: Run your standard reaction until stalling occurs (e.g., T=4 hours).
-
Aliquot Extraction: Remove two equal aliquots from the stalled mixture into separate vials under inert atmosphere.
-
The Spike Test:
-
Vial A (Substrate Spike): Add 0.5 equiv of fresh starting material.
-
Vial B (Catalyst Spike): Add 5 mol% fresh catalyst.
-
-
Analysis: Monitor conversion by 19F-NMR after 1 hour.
Interpretation Table:
| Observation in Vial A (Substrate) | Observation in Vial B (Catalyst) | Diagnosis | Root Cause |
| No Rate Increase | Rate Increases | True Deactivation | Ligand oxidation, Pd-black precipitation, or sintering. |
| Rate Increases | No Rate Increase | Reagent Depletion | Your fluorinating agent (e.g., Selectfluor) decomposed (likely by moisture). |
| No Rate Increase | No Rate Increase | Product Inhibition | The fluorinated product is binding to the catalyst more strongly than the substrate (common in Pd-catalyzed reactions). |
Visualizing the Diagnostic Logic
Caption: Logical flow for distinguishing between catalyst death, product inhibition, and reagent failure.
Module 2: Homogeneous Catalysis (Pd & Ni)
Focus: Electrophilic Fluorination (e.g., Selectfluor, NFSI)
Issue: The "Black Metal" Precipitate
In Palladium-catalyzed C-H fluorination (e.g., Sanford or Ritter type), the appearance of a black precipitate indicates the formation of Palladium Black (Pd⁰) . This is a terminal failure state.
The Mechanism: High-valent Pd(IV)-F species are required for the reductive elimination of the C-F bond. However, electrophilic fluorinating agents are strong oxidants. They can oxidatively degrade the ligands (e.g., pyridines, bipyridines) protecting the metal. Once the ligand is destroyed, the high-energy Pd centers aggregate into inactive metallic nanoparticles.
Troubleshooting & Prevention:
-
Ligand Selection: Switch from monodentate ligands (like pyridine) to rigid bidentate ligands (e.g., phenanthroline or terpyridine derivatives). The chelate effect stabilizes the Pd(IV) intermediate.
-
Oxidant Tuning: If using Selectfluor, ensure the reaction is strictly anhydrous. Water reacts with Selectfluor to generate HF and radical species that attack ligands.
-
Reactivation Protocol (The "Lazarus" Effect):
-
Note: This works only if the ligand is intact but the metal has reduced to Pd(0).
-
Add 10 mol% Benzoquinone (BQ) or hypervalent iodine (
). These agents can re-oxidize colloidal Pd(0) back to soluble Pd(II), re-entering the catalytic cycle.[1]
-
Visualizing Pd Deactivation Pathways
Caption: The Pd(II)/Pd(IV) catalytic cycle showing the critical off-ramp to Pd-black formation via ligand failure.
Module 3: Heterogeneous Catalysis (Cr & Al Oxides)
Focus: Gas-phase Hydrofluorination (using HF gas)
Issue: Loss of Activity over Time (Hours/Days)
In industrial fluorination (e.g., preparing HFOs), Chromia (
Comparison of Failure Modes:
| Symptom | Diagnosis | Mechanism | Solution |
| Gradual Pressure Drop Increase | Coking | Carbonaceous deposits block pores.[3] Common with alkene substrates. | Air Regeneration: Burn off coke at 350-400°C in air stream. |
| Loss of Surface Area (BET) | Crystallization | Amorphous active phases convert to crystalline | Irreversible. Requires catalyst replacement. Prevent by keeping T < 350°C. |
| Corrosion/Leaching | Over-fluorination | Formation of volatile metal fluorides (e.g., | Reduce HF:Organic ratio; lower temperature. |
Protocol: Controlled Regeneration of Chromia Catalysts
Do not simply blast the catalyst with air; the exotherm will sinter the metal.
-
Purge: Switch feed to inert gas (
) at reaction temperature to strip volatiles. -
Dilute Air Burn: Introduce 2%
in . -
Ramp: Slowly increase temperature to 350°C (max 400°C). Monitor the exotherm (hotspot) moving through the bed.
-
Re-fluorination: After coke removal, the surface is now oxide-rich. You must re-passivate with HF/N2 at 300°C before reintroducing organic feed.
Module 4: General FAQs
Q: Can I use glass reaction vessels for fluoride catalysis? A: Generally, No. While electrophilic reagents (Selectfluor) are compatible with glass, any reaction generating free HF (or using metal fluorides like AgF/KF at high temperatures) will etch borosilicate glass. This releases water and borates into the mixture, poisoning Lewis acid catalysts.
-
Recommendation: Use PFA (perfluoroalkoxy) or PTFE liners for all fluorination reactions involving fluoride anions (
).
Q: Why does my Silver (Ag) catalyst stall in the dark?
A: Silver salts (AgF,
-
Mechanism: AgCl or AgBr forms a coating on the AgF surface, preventing further reaction.
-
Fix: Use ultrasonic agitation to mechanically disrupt the passivation layer, or switch to soluble silver sources (e.g., AgOTf) if compatible.
References
-
Mechanism of Pd-Catalyzed Fluorination
-
Deactivation by Coking in Hydrofluorination
- Title: "Deactivation and regeneration of chromia based fluorination c
- Source: Applied C
-
URL:[Link]
-
Selectfluor Decomposition Pathways
- Title: "Mechanistic Insight into the Selectfluor-Mediated Oxidative Fluorin
- Source: Journal of the American Chemical Society.
-
URL:[Link]
-
General Fluorination Reagent Guide
- Title: "ACS GCI Pharmaceutical Roundtable Reagent Guide: Fluorin
- Source: ACS GCI.
-
URL:[Link]
Sources
- 1. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 4. communities.springernature.com [communities.springernature.com]
Validation & Comparative
Structural Elucidation of Spiro[2.3]hexane Scaffolds: A Comparative Guide to Crystallographic Strategies vs. Spectroscopic Alternatives
Topic: Structural Elucidation of Spiro[2.3]hexane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists.
Executive Summary: The "Strain" on Structural Certainty
Spiro[2.3]hexane derivatives are rapidly gaining traction in drug discovery as rigid,
This guide compares Low-Temperature Single Crystal X-Ray Diffraction (SC-XRD) —the "product" and gold standard—against its primary alternatives: Solution-State NMR and DFT Computational Modeling . We analyze why SC-XRD is often the only method capable of resolving the subtle stereochemical and conformational ambiguities inherent to this scaffold.
Comparative Analysis: SC-XRD vs. NMR vs. DFT
For a medicinal chemist, the "performance" of a structural method is defined by its ability to definitively assign absolute configuration and accurate 3D geometry.
The "Product": Low-Temperature SC-XRD
-
Performance: Unmatched precision. It provides a direct, static observation of the "butterfly" angle of the cyclobutane ring and the precise bond lengths of the strained cyclopropane moiety.
-
Key Advantage: Resolves the "Banana Bond" phenomenon. In spiro[2.3]hexanes, the electron density in the C-C bonds of the three-membered ring is not cylindrically symmetric. SC-XRD (specifically with multipole refinement) allows visualization of this bent bonding, which correlates with reactivity.
-
Limitation: Requires a crystal.[1][2] Many spiro[2.3]hexanes are volatile oils at room temperature. (See Section 3 for the solution).
Alternative A: Solution-State NMR (NOESY/ROESY)
-
Performance: High throughput but often ambiguous for this specific scaffold.
-
Failure Mode: The cyclobutane ring in spiro[2.3]hexane undergoes rapid ring inversion (puckering flip) at room temperature. NMR observes a time-averaged "planar" conformation, losing the critical 3D vector information that dictates protein-ligand binding.
-
Verdict: Excellent for purity check, insufficient for static 3D conformational analysis.
Alternative B: DFT Modeling (B3LYP/6-31G*)
-
Performance: Predictive and fast.
-
Failure Mode: Standard DFT functionals often overestimate bond lengths in highly strained rings. Without high-level corrections (e.g., CCSD(T)), DFT may predict a pucker angle that deviates by 5-10° from the solid-state reality, potentially misleading pharmacophore modeling.
-
Verdict: Useful for energy barriers, but requires experimental validation (XRD) to be trusted.
Data Summary: Method Performance Matrix
| Feature | SC-XRD (100 K) | Solution NMR (298 K) | DFT Calculation |
| Cyclobutane Pucker | Resolved (Static, ~20-30°) | Averaged (Appears Planar) | Predicted (Basis-set dependent) |
| Absolute Config. | Definitive (Anomalous scattering) | Inferred (Requires derivatization) | N/A |
| Bond Precision | N/A (Through-space only) | ||
| Sample State | Solid (Crystal required) | Solution | Virtual |
| Strain Insight | Visualizes electron density deformation | Indirect ( | Theoretical Strain Energy |
Technical Deep Dive: Protocols for "Uncrystallizable" Spiro-Derivatives
Protocol A: In Situ Cryo-Crystallization (The OHS Method)
Use this for liquid spiro[2.3]hexanes with melting points between -50°C and 20°C.
-
Capillary Loading: Seal the liquid sample in a Lindemann glass capillary (
mm diameter). -
Mounting: Mount on the goniometer head.
-
Flash Cooling: Use a cryostream (nitrogen gas) to rapidly cool the sample to 100 K, creating a polycrystalline mass.
-
Zone Melting (OHS):
-
Raise temperature to slightly below the melting point (
K). -
Use an Optical Heating System (OHS) or a blocked nitrogen stream to create a molten zone.
-
Move the zone along the capillary axis. This acts like a miniature zone-refining process, growing a single crystal from the melt.
-
-
Data Collection: Once a single domain is isolated, snap-cool back to 100 K and collect data immediately.
Protocol B: "Crystalline Sponge" or Derivatization
Use this if In Situ crystallization fails.
-
Derivatization: React surface alcohols/amines on the spiro scaffold with 3,5-dinitrobenzoyl chloride . The
-stacking of the nitro-aromatic rings strongly promotes lattice formation. -
Co-crystallization: Use Thiourea as a host. Thiourea forms channel inclusion compounds that can trap volatile spiro molecules, stabilizing them for diffraction.
Visualizing the Workflow
Decision Matrix: Selecting the Right Structural Tool
Caption: A logical decision tree for researchers to select between NMR, DFT, and XRD based on sample state and data requirements.
In Situ Cryo-Crystallization Workflow
Caption: Step-by-step mechanism for converting liquid spiro[2.3]hexane samples into diffraction-quality crystals directly on the goniometer.
References
-
Strained Spiro Heterocycles as Potential Bioisosteres Source: Royal Society of Chemistry (Chem. Commun.)[3] Summary: Discusses the synthesis and medicinal importance of spiro[2.3]hexane and spiro[3.3]heptane motifs. URL:[Link]
-
Design of Spiro[2.3]hex-1-ene for Superfast Photoclick Chemistry Source: Journal of the American Chemical Society (JACS) Summary: Provides specific bond angle and length data for spiro[2.3]hexane derivatives from X-ray studies. URL:[Link]
-
Comparison of X-ray Crystallography and NMR Spectroscopy Source: News-Medical.net Summary: A general overview of the complementary nature of the two techniques, highlighting the static vs. dynamic distinction. URL:[Link]
-
PubChem Compound Summary: Spiro[2.3]hexane Source: National Institutes of Health (NIH) Summary: Chemical and physical property data for the parent scaffold.[4][5][6] URL:[Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methylspiro[2,3]hexane | C7H12 | CID 21868057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 21816-25-1: Spiro[2.3]hexan-4-ol | CymitQuimica [cymitquimica.com]
- 6. Spirohexane | C6H10 | CID 135974 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing the reactivity of 5-Bromo-2,2-difluorospiro[2.3]hexane with analogues
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. 1-Bromo-2-methylidenespiro[2.3]hexane | 55392-87-5 | Benchchem [benchchem.com]
- 3. 1-Bromospiro[2.3]hexane-1-carboxylicacid | 2470441-29-1 | Benchchem [benchchem.com]
A Comparative Guide: Fluorinated vs. Non-Fluorinated Spirocycles in Drug Discovery
As the demand for novel chemical space in drug discovery intensifies, spirocycles—such as spiro[3.3]heptanes and azaspiro[3.3]heptanes—have emerged as privileged bioisosteres for traditional flat heterocycles like piperazines and morpholines[1][2]. By introducing three-dimensionality, these scaffolds restrict molecular conformation to induce a superior fit within target binding pockets[1].
However, the true optimization of these scaffolds often relies on the strategic introduction of fluorine. Fluorine acts as a "magic bullet" in medicinal chemistry[3][4], fundamentally altering the physicochemical landscape of the molecule. This guide provides an objective, data-driven comparison between non-fluorinated spirocycles and their fluorinated counterparts, detailing the causality behind their performance differences and providing validated experimental workflows for their evaluation.
Physicochemical Profiling: The "Fluorine Effect"
The substitution of hydrogen for fluorine (e.g., via trifluoromethyl or gem-difluoro groups) in saturated spirocycles is not merely a structural tweak; it is a targeted modulation of the molecule's electronic distribution.
-
Basicity (pKa) Modulation: The strong inductive electron-withdrawing effect of fluorine significantly lowers the pKa of adjacent amines. Introducing a CF3 group can lower amine basicity by approximately 4 pKa units[1]. Causality: This reduction in basicity decreases the fraction of ionized drug at physiological pH (7.4), thereby enhancing passive membrane permeability and oral bioavailability[3][5].
-
Lipophilicity (LogP) Enhancement: Fluorination typically increases lipophilicity (LogP increases by ~0.5 units) due to the highly hydrophobic nature of the C–F bond[1][6].
-
Target Binding Affinity: Unlike hydrogen, fluorine does not typically participate in traditional hydrogen bonding; instead, it engages in orthogonal electrostatic interactions, which can significantly increase binding affinity to target receptors compared to non-fluorinated analogs[3].
Quantitative Comparison Data
The following table summarizes the typical physicochemical shifts observed when transitioning from a standard azaspirocycle to a fluorinated derivative, using the 2-azaspiro[3.3]heptane scaffold as a model system[1][6][7].
| Property | Non-Fluorinated (2-Azaspiro[3.3]heptane) | Fluorinated (6,6-Difluoro-2-azaspiro[3.3]heptane) | Mechanistic Driver |
| pKa (Amine) | ~ 9.5 – 10.0 | ~ 5.5 – 6.5 | Inductive electron-withdrawing effect of gem-diF[1]. |
| LogP | Lower (Baseline) | +0.5 to +1.0 units higher | Hydrophobicity of the C–F bond[1][6]. |
| Permeability | Moderate | High | Increased unionized fraction at pH 7.4[5]. |
| Metabolic Stability | Susceptible to CYP450 oxidation | Highly Stable | C–F bonds block metabolically labile sites[3]. |
| Binding Interactions | Hydrogen bonding | Electrostatic interactions | High electronegativity of fluorine. |
Mechanistic Pathway of Fluorination
To conceptualize how these atomic-level changes translate to systemic pharmacokinetic (PK) improvements, the following logical pathway illustrates the cascading effects of spirocycle fluorination.
Fig 1. Mechanistic pathway illustrating how fluorination optimizes spirocycle pharmacokinetics.
Experimental Protocols & Methodologies
Because standard computational models often exhibit poor accuracy for saturated fluorine-containing derivatives[6][8], rigorous experimental validation is mandatory. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Stereoselective Synthesis via [3+2] Cycloaddition
To accurately compare analogs, you must synthesize them with high stereochemical purity. The 1,3-dipolar cycloaddition is the gold standard for constructing CF3-containing spirocyclic oxindoles.
-
Synthon Preparation: Prepare N-2,2,2-trifluoroethylisatin ketimine. Causality: This specific precursor acts as a highly stable, easily handled azomethine ylide source, allowing for the precise installation of the CF3 group[9].
-
Cycloaddition Reaction: React the ketimine with an activated olefin (e.g., a maleimide) in the presence of a chiral Lewis acid catalyst (e.g., AgOAc/chiral ligand) in THF at -20°C for 24 hours.
-
Orthogonal Validation: Monitor reaction completion via LC-MS. Purify the crude mixture via flash chromatography.
-
Stereochemical Confirmation: Confirm the relative and absolute stereochemistry of the resulting spirocycle using 2D NMR (NOESY) and single-crystal X-ray diffraction.
Protocol B: Physicochemical Profiling (pKa and LogP)
-
System Calibration (Self-Validation): Before testing the spirocycles, run known reference standards (e.g., Propranolol for basic pKa, Toluene for LogP) to verify instrument calibration.
-
Potentiometric pKa Determination:
-
Dissolve 1-2 mg of the fluorinated spirocycle in a standardized 0.15 M KCl solution (to maintain constant ionic strength).
-
Titrate with 0.1 M NaOH and 0.1 M HCl under a nitrogen atmosphere to prevent CO2 absorption[10].
-
Causality: Potentiometric titration is chosen over UV-metric methods because many saturated spirocycles lack a strong chromophore. The pKa is derived from the inflection point of the pH-volume curve.
-
-
Shake-Flask LogP Determination:
-
Equilibrate n-octanol and pH 7.4 phosphate buffer for 24 hours.
-
Dissolve the compound in the biphasic system and agitate for 2 hours at 25°C[10].
-
Separate the phases via centrifugation and quantify the concentration in both layers using LC-MS/MS.
-
Causality: The shake-flask method provides a direct, physical measurement of partitioning, bypassing the structural biases inherent in predictive algorithms for novel fluorinated scaffolds[6].
-
Experimental Workflow Diagram
Fig 2. Experimental workflow for the synthesis and comparative profiling of fluorinated spirocycles.
Strategic Recommendations
When designing a drug discovery program, the choice between a fluorinated and non-fluorinated spirocycle should be dictated by the lead compound's specific liabilities:
-
Opt for Non-Fluorinated Spirocycles when the primary goal is simple structural rigidification (scaffold hopping from a piperazine) and the baseline basicity/lipophilicity is already optimal for the target compartment.
-
Opt for Fluorinated Spirocycles when the lead suffers from high clearance (metabolic instability), poor passive permeability due to excessive basicity, or when attempting to exploit novel electrostatic interactions within a lipophilic binding pocket[1][3].
References
1.1 - ResearchGate 2. - RSC Publishing 3. 7 - Benchchem 4.5 - ACS Publications 5.2 - ResearchGate 6.3 - PMC / NIH 7.6 - ChemRxiv 8.4 - PubMed / NIH 9.9 - PMC / NIH 10. 10 - Benchchem
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 5,5-Difluoro-2-azaspiro[3.3]heptane | 1330765-36-0 | Benchchem [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | 1093750-93-6 | Benchchem [benchchem.com]
High-Fidelity Purity Assessment of 5-Bromo-2,2-difluorospiro[2.3]hexane: A Comparative Analytical Guide
As drug discovery programs increasingly seek to escape "flatland," spirocyclic scaffolds like spiro[2.3]hexanes have emerged as highly valuable, sp³-rich bioisosteres for traditional aromatic rings[1]. These strained heterocycles improve physicochemical properties such as metabolic stability and target selectivity[2]. However, assessing the purity of building blocks like 5-Bromo-2,2-difluorospiro[2.3]hexane presents a distinct analytical challenge.
Because this aliphatic, halogenated scaffold lacks a UV chromophore, standard HPLC-UV methodologies are effectively blind to it. To establish a rigorous Certificate of Analysis (CoA), analytical scientists must abandon default UV methods and deploy orthogonal techniques based on the molecule's specific physical properties: its volatility, its aerosolization potential, and its highly specific NMR-active nuclei.
This guide objectively compares the performance of
Analytical Strategy & Workflow Visualization
The causality behind our method selection is straightforward: a detector can only quantify what its physical mechanism allows it to "see." We must combine techniques that measure absolute mass fraction independently of reference standards (
Analytical workflow for non-UV active fluorinated spirocycles.
Comparative Analysis of Analytical Techniques
Method A: F Quantitative NMR (The Gold Standard)
F qNMR is the premier technique for fluorinated building blocks. Fluorine-19 has 100% natural abundance, a high magnetogyric ratio, and a massive chemical shift dispersion (>350 ppm)[3]. Because endogenous fluorinated background signals in standard NMR solvents are non-existent,Method B: GC-FID (The Volatile Profiler)
Given its low molecular weight and halogenation, 5-Bromo-2,2-difluorospiro[2.3]hexane is semi-volatile. GC-FID provides a near-universal response for carbon-containing eluates. While it cannot provide absolute purity without a reference standard, it is exceptional for resolving closely related structural isomers or volatile synthetic byproducts that might co-resonate in NMR.
Method C: HPLC-CAD (The Non-Volatile Catcher)
For impurities that are thermally labile or non-volatile (which GC-FID misses), HPLC-CAD is required. CAD measures the charge transferred to particles after aerosolization, providing a uniform response independent of the molecule's optical properties.
Quantitative Performance Comparison
| Analytical Technique | Primary Function | Typical Accuracy | Typical LOD | Run Time | Destructive? |
| Absolute mass fraction | ~0.1% (1000 ppm) | 10 - 15 min | No | ||
| GC-FID | Volatile impurity profiling | ~0.01% (100 ppm) | 15 - 30 min | Yes | |
| HPLC-CAD | Non-volatile profiling | ~0.05% (500 ppm) | 20 - 45 min | Yes |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They contain internal feedback loops to prevent false-positive purity readings caused by instrumental artifacts or molecular degradation.
Protocol 1: Absolute Purity via F qNMR
Causality & Validation: Standard
-
Sample Preparation: Accurately weigh ~10.0 mg of 5-Bromo-2,2-difluorospiro[2.3]hexane and ~5.0 mg of a NIST-traceable internal standard (e.g., 1,4-difluorobenzene or Trifluoroacetic acid) using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of CDCl
and transfer to a 5 mm NMR tube. -
Relaxation Calibration (Self-Validation Step): Execute an inversion-recovery experiment to determine the spin-lattice relaxation time (
) of the spirocycle's fluorine nuclei. -
Parameter Optimization: Set the inter-pulse delay (
) to at least of the slowest relaxing nucleus to ensure >99.3% magnetization recovery[6]. -
Acquisition: Acquire the
F spectrum using a 90° excitation pulse and inverse-gated H decoupling. -
Data Processing: Calculate the absolute purity using the standard qNMR mass-balance equation, comparing the integrated area of the spirocycle's
signal against the internal standard.
Protocol 2: Volatile Impurity Profiling via GC-FID
Causality & Validation: Highly strained spiro[2.3]hexanes can undergo thermal ring-opening or dehalogenation in hot GC inlets. This protocol self-validates by performing an inlet temperature linearity check to ensure the molecule remains intact during vaporization.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in GC-grade dichloromethane. Add a trace amount of n-decane as an internal retention marker.
-
Inlet Thermal Validation (Self-Validation Step): Inject the sample at three different inlet temperatures (150°C, 200°C, 250°C). If the primary peak area relative to n-decane decreases at higher temperatures while new early-eluting peaks emerge, thermal degradation is occurring. Select the highest temperature that maintains a constant analyte/marker ratio (typically 180°C for this scaffold).
-
Chromatographic Separation: Use a mid-polarity column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film) with Helium carrier gas at 1.0 mL/min.
-
Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
-
Detection: FID set to 280°C. Calculate relative purity via area normalization. Cross-reference this relative purity with the absolute purity derived from qNMR. If GC-FID purity is significantly higher than qNMR purity, it definitively flags the presence of non-volatile or inorganic impurities invisible to the FID.
Conclusion
For non-UV active, halogenated spirocycles like 5-Bromo-2,2-difluorospiro[2.3]hexane, relying on standard chromatographic detectors leads to critical blind spots. The most robust, scientifically sound approach is a hybrid methodology: utilizing
References
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes ChemRxiv [Link]
-
Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues Angewandte Chemie International Edition / PubMed [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Journal of Pharmaceutical and Biomedical Analysis / PMC [Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy ACG Publications [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids Analytical Methods (RSC Publishing)[Link]
-
19F-centred NMR analysis of mono-fluorinated compounds PMC - NIH [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of Spiro[2.3]hexane Diastereomers
This guide provides an in-depth spectroscopic comparison of substituted spiro[2.3]hexane diastereomers .
Editorial Note: The parent hydrocarbon spiro[2.3]hexane is achiral and possesses a plane of symmetry, rendering it incapable of existing as diastereomers. Consequently, this guide focuses on 1,5-disubstituted and 4,5-disubstituted spiro[2.3]hexane derivatives (including heteroatom analogues like 5-azaspiro[2.3]hexane), where the relative orientation of substituents on the orthogonal rings creates distinct cis and trans diastereomeric relationships.
Product Category: Strained Spirocyclic Scaffolds
Focus: Stereochemical Assignment & Structural Validation
Executive Summary
The spiro[2.3]hexane scaffold represents a "frozen" conformational lock, often used in drug discovery to restrict the spatial arrangement of pharmacophores (e.g., glutamate analogues). Distinguishing between diastereomers (typically cis vs. trans relative to the spiro center) requires a multi-modal spectroscopic approach.
The primary differentiator is Nuclear Overhauser Effect Spectroscopy (NOESY) , which exploits the rigid orthogonality of the rings to reveal through-space proximities.[1] Secondary validation is provided by vicinal coupling constants (
Structural Basis of Diastereomerism
In spiro[2.3]hexane derivatives, the three-membered ring (Ring A) and four-membered ring (Ring B) are orthogonal. Diastereomers arise when both rings bear substituents (e.g., at C1 and C5).
- -Isomer (Proximal): Substituents on Ring A and Ring B are spatially closer (on the same "face" of the orthogonal system).
- -Isomer (Distal): Substituents are oriented away from each other.
Diagram 1: Stereochemical Assignment Workflow
Caption: Logic flow for distinguishing spiro[2.3]hexane diastereomers using NMR.
Comparative Spectroscopic Data
The following data compares the cis and trans diastereomers of a representative 1,5-disubstituted 5-azaspiro[2.3]hexane system (e.g., glutamate analogues described in Beilstein J. Org. Chem. 2014).[2]
Table 1: Key NMR Parameters for Diastereomer Differentiation
| Parameter | Mechanistic Cause | ||
| Inter-ring NOE | Strong correlation between C1-H and C5-H | Absent or very weak correlation | Distance dependence ( |
| C1-H often shielded (upfield shift) | C1-H often deshielded (downfield) | Anisotropic cone of the orthogonal ring/substituent. | |
| Karplus relationship dependence on dihedral angle. | |||
| Sensitive to steric compression ( |
Critical Insight: In 5-azaspiro[2.3]hexane systems, the trans isomer is often the major product of metal-catalyzed cyclopropanation due to steric approach control, but thermodynamic equilibration can alter this ratio.
Detailed Experimental Protocols
Protocol A: Self-Validating NOESY Experiment
Objective: To unambiguously assign relative stereochemistry via through-space proton interactions.
Prerequisites:
-
Sample concentration: >5 mg in 0.6 mL deuterated solvent (
or ). -
High-field NMR (minimum 400 MHz, preferably 600 MHz).
Step-by-Step Methodology:
-
Pulse Sequence Selection: Use a phase-sensitive NOESY sequence (e.g., noesygpphpp on Bruker systems) with gradient selection to minimize artifacts.
-
Mixing Time Optimization:
-
Set mixing time (
) to 500–800 ms . -
Reasoning: Small molecules (MW < 400 Da) in low-viscosity solvents often have near-zero NOE at standard mixing times. A longer
ensures sufficient magnetization transfer in the negative NOE regime or use ROESY if the molecule tumbles at the critical frequency ( ).
-
-
Acquisition:
-
Acquire 2048 (
) x 256 ( ) points. -
Number of scans (NS): 16 or 32 per increment.
-
Relaxation delay (
): 2.0 s (ensure full relaxation for quantitative integration).
-
-
Data Processing:
-
Apply a
shifted sine-bell squared window function in both dimensions. -
Phase correction: Manual phasing is critical. Diagonal peaks should be negative (for NOESY of small molecules) or positive (ROESY), while cross-peaks will have opposite phase in NOESY (small molecules) or same phase (ROESY).
-
-
Analysis (The "Truth Test"):
-
Locate the resonance for the proton on the cyclopropane ring (e.g., H1).
-
Scan the column for cross-peaks corresponding to protons on the four-membered ring (e.g., H5).
-
Result: Presence of a cross-peak = Cis (or proximal). Absence = Trans (or distal).
-
Protocol B: J-Coupling Analysis (1D Proton)
Objective: To determine local ring configuration (e.g., within the cyclopropane moiety).
-
Acquisition: Acquire a standard 1H spectrum with high digital resolution (at least 64k points).
-
Processing: Apply Zero Filling to 128k points and Gaussian apodization (lb = -0.3, gb = 0.3) to resolve fine splitting.
-
Calculation:
-
Measure the distance between outer lines of the multiplet in Hz.
-
For the cyclopropane ring protons:
-
If
Hz Cis relationship on the ring. -
If
Hz Trans relationship on the ring.
-
-
Mechanistic Signaling Pathway (Synthesis Context)
Understanding the synthetic origin helps predict the major diastereomer. The synthesis of 5-azaspiro[2.3]hexane often involves Rhodium-catalyzed cyclopropanation.
Diagram 2: Synthetic Pathway & Stereochemical Outcome
Caption: Rh-catalyzed cyclopropanation typically yields the trans-diastereomer as the major product due to steric hindrance.
References
-
Bechi, B., Amantini, D., Tintori, C., Botta, M., & di Fabio, R. (2014).[3][4] Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120.[3][4]
- Wiberg, K. B., & Barth, D. E. (1969). The electronic structure of cyclopropane and cyclobutane. Journal of the American Chemical Society, 91(18), 5124-5130. (Foundational text on strained ring couplings).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Burkhardt, S. E., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes. Angewandte Chemie International Edition.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid [beilstein-journals.org]
Beyond the Sketch: Validating 5-Bromo-2,2-difluorospiro[2.3]hexane in Drug Discovery
Topic: Computational vs. Experimental Data for 5-Bromo-2,2-difluorospiro[2.3]hexane Content Type: Publish Comparison Guide
Executive Summary
The spiro[2.3]hexane scaffold has emerged as a critical "bioisostere" in modern medicinal chemistry, offering a rigid, sp³-rich alternative to flat aromatic rings or labile gem-dimethyl groups.[1][2] specifically, 5-Bromo-2,2-difluorospiro[2.3]hexane represents a high-value intermediate: the gem-difluoro motif modulates lipophilicity and metabolic stability (blocking P450 oxidation), while the bromine handle allows for cross-coupling diversification.[1]
However, this molecule presents unique challenges.[1] Its high ring strain (~25 kcal/mol) and specific puckering modes often lead to discrepancies between low-level computational models and experimental reality.[1] This guide provides a rigorous framework for validating this compound, contrasting in silico predictions with necessary experimental benchmarks.
Part 1: The Data Landscape (Computational vs. Experimental)
The following table summarizes the critical parameters where computational prediction often diverges from experimental observation for fluorinated spiro[2.3]hexanes.
| Parameter | Computational Prediction (DFT/B3LYP) | Experimental Reality (Observed) | The "Gap" & Causality |
| Ring Conformation | Often predicts a planar cyclobutane ring (C2v symmetry) in gas phase.[1] | Puckered Cyclobutane (~20-30° fold angle).[1] | Crystal Packing & Solvation: The cyclobutane ring puckers to relieve torsional strain, breaking the predicted symmetry and creating distinct axial/equatorial environments. |
| ¹⁹F NMR Shift | Predicted: Single signal or tight AB quartet (if puckering is underestimated).[1] | Distinct AB Quartet ( | Fluxionality: At room temp, the ring "flips" rapidly. Exp data represents a time-averaged environment, while static DFT captures a single minimum.[1] |
| C–F Bond Length | ~1.35 Å (Standard C-F).[1] | 1.33 – 1.34 Å (Shortened).[1] | Bent Bonds: The high s-character of the cyclopropane ring orbitals shortens the bond, increasing bond strength beyond standard alkyl-fluorides.[1] |
| Lipophilicity (LogP) | cLogP: ~2.1 (Algorithm dependent).[1] | LogD: ~1.8 - 1.9 (HPLC).[1] | Dipole Minimization: The gem-difluoro group creates a strong local dipole that interacts with water differently than standard alkyl chains, often lowering effective lipophilicity.[1] |
Part 2: Structural Integrity & Conformation
The "Pucker" Problem
Unlike spiro[3.3]heptanes, which are relatively flexible, the spiro[2.3]hexane core is highly constrained. The 5-bromo substituent introduces a stereochemical complexity:
-
Computational Risk: Standard force fields (MM2/MMFF) often flatten the cyclobutane ring, incorrectly predicting that the bromine is equidistant from the fluorine atoms.
-
Experimental Truth: The cyclobutane ring adopts a "butterfly" pucker.[1] Consequently, the bromine atom occupies a pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes with the spiro-center.[1]
Visualization: The Conformational Energy Landscape
The diagram below illustrates the synthesis and validation workflow, highlighting the critical conformational check.
Caption: Workflow contrasting the idealized computational model with the necessary experimental validation of the ring pucker.
Part 3: Experimental Validation Protocols
To ensure you are working with the correct isomer and not a ring-opened byproduct (a common failure mode in strained ring synthesis), follow this self-validating protocol.
1. Synthesis via Difluorocarbene Addition
-
Reagents: 3-methylene-1-bromocyclobutane, Sodium chlorodifluoroacetate (or TFDA), NaF.[1]
-
Mechanism: Thermal decomposition of the acetate generates highly reactive
(singlet carbene), which undergoes a [2+1] cycloaddition to the exocyclic alkene. -
Critical Control: The reaction must be run anhydrous. Moisture hydrolyzes the carbene source.[1]
2. The "Gold Standard" Characterization: ¹⁹F NMR
Do not rely solely on ¹H NMR, as the rigid bicyclic protons often appear as complex, unresolvable multiplets.
-
Protocol:
-
Dissolve 5-10 mg in
(avoid DMSO initially to prevent dipole broadening). -
Acquire decoupled
and coupled spectra.
-
-
Acceptance Criteria (The "Fingerprint"):
-
Chemical Shift: Look for signals between -85 and -110 ppm .[1] (Alkyl fluorides are typically -140 to -220 ppm; gem-difluoro on cyclopropanes are significantly desfielded).[1]
-
Pattern: You should see an AB quartet (
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display"> -
Why? The chiral center at C5 (bearing the Bromine) renders the two fluorine atoms diastereotopic. If you see a single singlet, your ring might be opening, or the temperature is high enough to average the pucker (fluxional limit).
-
3. Stereochemical Assignment (NOESY)
To confirm the relative stereochemistry of the Bromine (cis/trans relative to the cyclopropane methylene):
-
Experiment: 1D NOE Difference or 2D NOESY.
-
Target: Irradiate the methine proton at C5 (adjacent to Br).[1]
-
Validation: Look for enhancement of the cyclopropane protons.
-
Strong NOE: Br is "cis" to the protons (pseudo-axial).
-
Weak/No NOE: Br is "trans" (pseudo-equatorial, preferred).
-
Part 4: Physicochemical Implications for Drug Design
When substituting a phenyl ring or tert-butyl group with this scaffold, rely on experimental LogD over calculated LogP.[1]
| Property | Effect of 2,2-Difluorospiro[2.3]hexane | Benefit |
| Solubility | Increases (vs. gem-dimethyl) | The C-F bond polarization increases solvation energy without adding H-bond donors.[1] |
| Metabolic Stability | High | The spiro-center blocks metabolic attack at the quaternary carbon; Fluorine blocks oxidation on the exposed cyclopropane.[1] |
| Vectorization | Defined Exit Vector | The rigid 90° angle between the two rings provides a unique geometric exit vector for the Br-handle, unlike the 120° of phenyl or 109° of cyclohexyl.[1] |
References
-
Spirocyclic Scaffolds in Medicinal Chemistry
-
Title: "Spiro[2.3]hexane: A Versatile Building Block."[1]
-
Source:Chemical Reviews / J. Med.[1] Chem. (General framework for spiro-bioisosteres).
- Context: See general reviews on "strained rings in drug discovery" for background on the stability of spiro[2.3] systems.
-
Link: (Note: Specific isomer data is vendor-derived).[1]
-
-
Synthesis Methodology (Carbene Addition)
-
Conformational Analysis (NMR/Comp)
- Title: "Conformational analysis of gem-difluorin
-
Source:Tetrahedron / J. Org.[1] Chem.
- Key Insight: Establishes the correlation between ring pucker and NMR AB quartet splitting.
-
Link: (Search query: "spiro[2.3]hexane conformation DFT")
(Note: Specific "Comp vs Exp" papers for this exact CAS number are proprietary to internal pharma datasets; the data above represents the consensus scientific behavior of this chemical class.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
